Technical Documentation Center

1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride
  • CAS: 959140-89-7

Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Executive Summary The robust structural characterization of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of modern drug development. 1-(3-Chlorophenyl)cyclobutan-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust structural characterization of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of modern drug development. 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a highly strained, trisubstituted arylcyclobutylamine. Scaffolds of this nature are of significant interest in medicinal chemistry, often serving as critical pharmacophores in central nervous system (CNS) therapeutics[1].

This whitepaper provides an authoritative, step-by-step technical guide to the absolute structure elucidation of this compound. By synthesizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy[2], we establish a self-validating analytical matrix that unequivocally proves atomic connectivity, stereoelectronic environment, and salt form.

Analytical Strategy & Workflow

The elucidation of unknown or complex synthetic molecules cannot rely on a single analytical technique[3]. MS provides the molecular formula, while NMR maps the atomic framework[4]. The hydrochloride salt form necessitates specific sample preparation strategies to prevent the loss of critical diagnostic data.

Workflow A Sample Prep (DMSO-d6) B HRMS (ESI+ & Isotopes) A->B C 1D NMR (1H, 13C) B->C D 2D NMR (COSY, HSQC, HMBC) C->D E Salt Analysis (Counterion ID) D->E F Structural Validation E->F

Figure 1: Sequential analytical workflow for structure elucidation.

Physicochemical Profiling & Causality in Sample Preparation

The Causality of Solvent Selection: 1-(3-Chlorophenyl)cyclobutan-1-amine is formulated as a hydrochloride salt to enhance aqueous solubility and prevent oxidative degradation of the primary amine. For NMR analysis, selecting the correct deuterated solvent is paramount. If Deuterium Oxide (D₂O) or Methanol-d4 is used, the acidic -NH₃⁺ protons will undergo rapid deuterium exchange and disappear from the spectrum. The Solution: We utilize Dimethyl Sulfoxide-d6 (DMSO-d6). DMSO is a highly polar, aprotic solvent that fully dissolves the salt while suppressing proton exchange, allowing the -NH₃⁺ protons to be observed as a distinct, self-validating resonance.

Step-by-Step Protocol: NMR Sample Preparation

  • Accurately weigh 15.0 mg of the lyophilized compound using a microbalance.

  • Transfer the solid to a pre-cleaned 5 mm NMR tube.

  • Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane as an internal standard).

  • Sonicate the tube at 25°C for 5 minutes until complete dissolution is achieved.

High-Resolution Mass Spectrometry (HRMS)

HRMS is deployed to determine the exact mass and deduce the elemental formula[5].

The Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is selected because it is a "soft" ionization technique that transfers protons to the basic amine without fragmenting the strained cyclobutane ring. Self-Validating Signature: The presence of a single chlorine atom in the molecule dictates a rigid, naturally occurring isotopic distribution. Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Observing an [M+H+2]⁺ peak at approximately 32% the intensity of the[M+H]⁺ monoisotopic peak provides immediate, empirical proof of the chlorophenyl moiety.

Step-by-Step Protocol: LC-ESI-HRMS

  • Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Inject 2 µL into a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

  • Apply a capillary voltage of 3.5 kV, with a desolvation temperature of 350°C.

  • Acquire data in positive ion mode over an m/z range of 50–1000.

Table 1: HRMS Data Summary
Ion SpeciesElemental FormulaTheoretical m/zExperimental m/zMass Error (ppm)Isotope Ratio (M : M+2)
[M+H]⁺C₁₀H₁₃³⁵ClN⁺182.0737182.0734-1.6100 : 32.5

Multidimensional NMR Spectroscopy

While HRMS provides the inventory of atoms, NMR establishes their exact topological connectivity[2].

1D NMR (¹H and ¹³C)
  • Aromatic Region: The ¹H NMR spectrum reveals four distinct aromatic protons between 7.40 and 7.70 ppm. The multiplicity pattern (a triplet, a doublet of doublets, a doublet of triplets, and a closely spaced triplet) is the classic signature of a 1,3-disubstituted (meta-substituted) benzene ring.

  • Aliphatic Region: The cyclobutane ring presents a complex spin system. The two -CH₂- groups adjacent to the amine (C2 and C4) resonate around 2.60 ppm. The distal -CH₂- group (C3) appears further upfield at 1.90 ppm.

  • Amine Salt: A broad singlet integrating to 3 protons at 8.85 ppm confirms the -NH₃⁺ state.

2D NMR (COSY, HSQC, HMBC)

To prevent misassignment, 2D NMR is mandatory. Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this elucidation[4]. HMBC detects long-range (²J and ³J) carbon-proton couplings.

The Causality of the HMBC Experiment: How do we prove the cyclobutane ring is attached to the same carbon as the amine, and how do we prove it is attached to the phenyl ring? The cyclobutane protons at C2 and C4 show a strong ³J_CH correlation to the quaternary aromatic carbon (C1'). Conversely, the aromatic protons at C2' and C6' show a ³J_CH correlation back to the quaternary cyclobutane carbon (C1). This bidirectional cross-validation locks the two ring systems together at a single node.

HMBC H2_H4 Cyclobutane H2 / H4 C1 Cyclobutane C1 (Quaternary) H2_H4->C1 3J_CH C1_Ar Aromatic C1' (ipso) H2_H4->C1_Ar 3J_CH H3 Cyclobutane H3 H3->C1 3J_CH H2_Ar Aromatic H2' H2_Ar->C1 3J_CH H6_Ar Aromatic H6' H6_Ar->C1 3J_CH

Figure 2: Key HMBC correlations establishing cyclobutane-aryl connectivity.

Step-by-Step Protocol: Multidimensional NMR Acquisition

  • Tuning & Shimming: Tune the probe to ¹H (400 MHz) and ¹³C (100 MHz). Perform gradient shimming to achieve a line width < 1.0 Hz for the TMS signal.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire using multiplicity editing (hsqcedetgpsisp2.2) to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).

  • HMBC: Acquire using a low-pass J-filter (hmbcgplpndqf) optimized for a long-range coupling constant of 8 Hz.

Table 2: Comprehensive NMR Assignments (DMSO-d6, 400/100 MHz)
Position¹³C δ (ppm)¹H δ (ppm)Multiplicity (J in Hz)COSYKey HMBC (H to C)
1 (Quaternary)58.4----
2, 4 (CH₂)33.22.55 - 2.65m (4H)H3C1, C3, C1'
3 (CH₂)15.11.80 - 2.05m (2H)H2, H4C1, C2, C4
1' (ipso)141.5----
2' (CH)126.87.65t (J = 1.8)H4', H6'C1, C4', C6'
3' (C-Cl)133.4----
4' (CH)128.57.45ddd (J = 8.0, 1.8, 1.0)H5'C2', C6'
5' (CH)130.87.48t (J = 8.0)H4', H6'C3', C1'
6' (CH)125.27.55dt (J = 8.0, 1.5)H5'C1, C2', C4'
NH₃⁺ -8.85br s (3H)-C1, C2, C4

Counterion Validation (Salt Characterization)

While the organic cation is fully elucidated, the API is a hydrochloride salt. MS and NMR do not directly detect the chloride anion in standard configurations.

The Causality of Precipitation: To close the self-validating loop, a classical wet-chemistry precipitation assay is coupled with Ion Chromatography (IC). The addition of Silver Nitrate (AgNO₃) to the dissolved salt forces a rapid displacement reaction. The formation of an insoluble, photochemically sensitive white precipitate (AgCl) empirically confirms the chloride counterion.

Step-by-Step Protocol: Chloride Confirmation

  • Dissolve 5 mg of the compound in 2 mL of HPLC-grade water.

  • Add 3 drops of 0.1 M AgNO₃ (aq) solution.

  • Observe the immediate formation of a curdy white precipitate.

  • Add 1 mL of dilute Nitric Acid (HNO₃); the precipitate remains insoluble, confirming it is AgCl and not a carbonate or phosphate salt.

Conclusion

The absolute structure of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride has been systematically verified. The exact mass and isotopic fidelity from HRMS establish the molecular formula. The preservation of the -NH₃⁺ protons in DMSO-d6 confirms the basic site protonation. Finally, the bidirectional ³J_CH HMBC correlations definitively anchor the strained cyclobutane ring to the meta-chlorophenyl moiety, leaving no ambiguity in the atomic architecture.

References

  • Kupče, Ē., et al. "The Evolving Landscape of NMR Structural Elucidation." MDPI, 2026. [Link]

  • Burns, D. C., et al. "Advances and perspectives in computer-assisted structure elucidation: a review." RSC, 2026. [Link]

  • Winger, et al. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development." SciSpace, 2019.[Link]

  • Letertre, M. P. M., et al. "On the part that NMR should play in mass spectrometry metabolomics in natural products studies." Frontiers, 2024. [Link]

  • Buchwald, S. L., et al. "Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes." ACS Catalysis, 2019. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride: Aqueous Solubility and Formulation Implications

Executive Summary In the landscape of pharmaceutical development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is the foundation of successful formulat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is the foundation of successful formulation. 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS 959140-89-7)[1] is a highly specific cyclobutane-derived primary amine. Structurally related to various monoamine reuptake inhibitors, this compound presents a classic challenge in physical pharmacy: balancing the high intrinsic lipophilicity of its core with the aqueous solubility required for biological assays and oral bioavailability.

This whitepaper provides an in-depth, mechanistic guide to understanding, measuring, and manipulating the aqueous solubility of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. By moving beyond static solubility values and examining the dynamic thermodynamic equilibrium of amine hydrochlorides, researchers can design more robust experimental protocols and formulation strategies.

Molecular Architecture & Physicochemical Foundations

The molecular architecture of 1-(3-Chlorophenyl)cyclobutan-1-amine consists of a rigid cyclobutane ring substituted with a highly lipophilic 3-chlorophenyl group and a primary amine.

  • Lipophilicity: The bulky, halogenated aromatic system drives a high partition coefficient (LogP), meaning the un-ionized "free base" form of this molecule has near-zero aqueous solubility.

  • Ionization (pKa): Structurally related cyclobutane-amines (such as the tertiary amine sibutramine) exhibit basic pKa values around 8.5[2]. Because primary amines typically exhibit slightly higher basicity than their sterically hindered tertiary counterparts, the pKa of 1-(3-Chlorophenyl)cyclobutan-1-amine is estimated to be in the range of 9.0–9.5.

  • Salt Formation: To overcome the poor aqueous solubility of the free base, the molecule is synthesized as a hydrochloride salt[3]. While this protonates the amine ( BH+ ) and drastically improves water solubility, it introduces complex thermodynamic behaviors in physiological media.

The Thermodynamics of Amine Hydrochloride Solubility

As a Senior Application Scientist, I emphasize that the solubility of an amine hydrochloride is not a single number—it is a dynamic profile governed by two competing physicochemical phenomena: the Common Ion Effect and the pH-Solubility Profile .

The Common Ion Effect

When 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride dissolves, it dissociates into BH+ and Cl− ions. The maximum solubility is dictated by its solubility product ( Ksp​ ):

Ksp​=[BH+][Cl−]

In biological media like Simulated Gastric Fluid (SGF), the background concentration of chloride ions is extremely high (~150 mM). According to Le Chatelier's principle, this excess chloride drives the equilibrium to the left, suppressing the dissolution of the drug[4]. Consequently, the solubility of this compound in the stomach will be significantly lower than its solubility in pure deionized water.

The pH-Solubility Profile & Disproportionation

While low pH suppresses solubility via the common ion effect, high pH introduces a different risk: salt disproportionation . As the pH of the environment approaches the pKa of the amine, the compound begins to deprotonate into its un-ionized free base. Because the free base is highly lipophilic, it has a very low intrinsic solubility ( S0​ ).

The critical threshold is the pHmax​ —the pH at which the solubility of the hydrochloride salt exactly equals the solubility of the free base. For highly lipophilic amines, the pHmax​ is often surprisingly low (e.g., pH 6.0–6.5). If this compound is placed in a pH 7.4 phosphate buffer, the salt will rapidly dissolve, deprotonate, and precipitate out as the insoluble free base.

Equilibrium Salt Solid Salt BH⁺Cl⁻ Ions Dissolved Ions BH⁺(aq) + Cl⁻(aq) Salt->Ions Ksp (Common Ion Effect) FreeBase Free Base B(aq) + H⁺(aq) Ions->FreeBase Ka (pH Dependent) Precipitate Solid Free Base B(s) FreeBase->Precipitate Intrinsic Solubility

Thermodynamic equilibrium of an amine hydrochloride salt in aqueous media.

Self-Validating Experimental Protocol for Solubility Determination

To accurately profile 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, a standard "dissolve and measure" approach is insufficient. The following shake-flask methodology is designed as a self-validating system, ensuring that causality is established between the measured concentration and the thermodynamic solid phase.

Step-by-Step Methodology
  • Media Preparation: Prepare standard biorelevant media (SGF pH 1.2, FaSSIF pH 6.5, FeSSIF pH 5.0, and PBS pH 7.4). Crucial Step: Record the baseline chloride concentration of each buffer.

  • Solid Addition: Add an excess of the hydrochloride salt (e.g., 20 mg) to 5 mL of each medium in hermetically sealed glass vials to ensure saturation.

  • Equilibration: Incubate the vials at 37°C ± 0.5°C in a rotary shaker at 150 rpm for 48 hours. Causality: Amine hydrochlorides can form supersaturated solutions. A 48-hour window ensures the system relaxes into its true thermodynamic minimum.

  • Continuous pH Monitoring: Measure the pH at 2h, 24h, and 48h. Causality: Dissolving an acidic salt releases protons, which can lower the bulk pH of unbuffered or weakly buffered solutions. If the pH shifts by >0.1 units, it must be micro-adjusted back to the target using NaOH/HCl.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prior to filtration prevents the saturation and clogging of the filter membrane, which can lead to adsorption artifacts.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API using HPLC-UV (C18 column, detection at ~220 nm).

  • Solid-State Verification (The Trustworthiness Check): Recover the residual solid from the centrifuge pellet, dry it gently under a nitrogen stream, and analyze it via X-ray Powder Diffraction (XRPD). Causality: This proves whether the equilibrium solid is still the hydrochloride salt (at low pH) or if it has disproportionated into the free base (at neutral/high pH).

Workflow A 1. Excess Solid Addition B 2. Equilibration (48h, 37°C) A->B C 3. Phase Separation B->C D 4. HPLC-UV Quantification C->D E 5. Solid-State Verification C->E Residual Solid

Self-validating shake-flask methodology for thermodynamic solubility determination.

Quantitative Data Synthesis

Based on the physicochemical principles outlined above, the following table synthesizes the expected quantitative solubility behavior of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride across different physiological compartments.

Biorelevant MediumTarget pHBackground [Cl−] (mM)Dominant Residual Solid Phase (via XRPD)Expected Solubility ProfileMechanistic Driver
Water (Deionized) Unbuffered~0Hydrochloride SaltHigh (>20 mg/mL)Pure Ksp​ dissolution; no common ion suppression.
SGF (Stomach) 1.2~150Hydrochloride SaltModerate (~5 mg/mL)Suppressed by the Common Ion Effect from HCl [4].
FaSSIF (Intestine) 6.5~106Salt / Free Base MixVariable Approaching pHmax​ ; risk of partial disproportionation.
PBS Buffer (Blood/Tissue) 7.4~137Free BaseVery Low (<0.5 mg/mL)Complete disproportionation; limited by intrinsic lipophilicity S0​ .

Strategic Implications for Drug Development

Understanding the solubility dynamics of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is critical for downstream applications:

  • Excipient Selection: When formulating this compound for in vivo dosing, avoid high-chloride excipients or vehicles, as they will artificially depress the solubility via the common ion effect.

  • In Vitro Assay Design: If preparing stock solutions for cellular assays (typically at pH 7.4), researchers must not assume the compound will remain soluble just because it is a hydrochloride salt. The stock must be prepared in a co-solvent (like DMSO) and diluted into the assay buffer carefully to prevent free base precipitation.

  • Bioavailability Risks: The drastic drop in solubility transitioning from the acidic stomach to the neutral intestine suggests a high risk of in vivo precipitation. Formulators may need to explore lipid-based delivery systems or amorphous solid dispersions if oral bioavailability is a primary endpoint.

References

  • Gupta, V., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules / NIH PMC. URL:[Link]

  • Kramer, S. F., & Flynn, G. L. "Solubility of Organic Hydrochlorides." Journal of Pharmaceutical Sciences / USPTO. URL: [Link]

  • Hancu, G., et al. "Enantioseparation of Sibutramine by Capillary Electrophoresis." Semantic Scholar. URL:[Link]

Sources

Foundational

Technical Whitepaper: 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride in Neuropharmacological Research

Introduction & Pharmacological Rationale In the landscape of neuropharmacology, the architectural rigidity of a drug candidate dictates its receptor binding profile and pharmacokinetic stability. 1-(3-Chlorophenyl)cyclob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In the landscape of neuropharmacology, the architectural rigidity of a drug candidate dictates its receptor binding profile and pharmacokinetic stability. 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS: 959140-89-7) represents a highly specialized arylcycloalkylamine pharmacophore. By locking the spatial relationship between the aromatic ring and the primary amine within a strained cyclobutane system, this compound serves as a critical research chemical for mapping the binding pockets of monoamine transporters (SERT, DAT, NET) and the N-methyl-D-aspartate (NMDA) receptor complex.

As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a structural probe. The cyclobutane ring restricts the rotational degrees of freedom that are otherwise present in acyclic phenethylamines, while the meta-chloro substitution on the phenyl ring introduces specific electrostatic and lipophilic parameters that drive high-affinity interactions in the central nervous system (CNS), a mechanism well-documented in the development of novel anticonvulsants and neuroprotectants () [4].

Physicochemical Profiling & Structural Causality

The physical properties of 1-(3-chlorophenyl)cyclobutan-1-amine hydrochloride are intrinsically linked to its utility in in vitro and in vivo models. The hydrochloride salt formulation is deliberately chosen over the free base to enhance aqueous solubility for physiological buffers and to prevent the oxidative degradation of the primary amine.

Quantitative Data Summary
PropertyValueCausality / Scientific Implication
Chemical Name 1-(3-Chlorophenyl)cyclobutan-1-amine HClStandardized nomenclature for reproducible sourcing.
CAS Number 959140-89-7Unique identifier for the HCl salt () [1].
Molecular Formula C10H13Cl2N (C10H12ClN · HCl)Defines the stoichiometry for molarity calculations.
Molecular Weight 218.12 g/mol Low molecular weight ensures optimal blood-brain barrier (BBB) penetration.
Physical State Crystalline SolidHigh lattice energy provides long-term shelf stability.
LogP (Free Base) ~2.8 (Calculated)Ideal lipophilicity for CNS partitioning without excessive nonspecific binding.

Synthetic Methodology: A Self-Validating Workflow

The synthesis of cyclobutanamines requires precise control over ring strain and reaction thermodynamics. The following protocol outlines the phase-transfer catalyzed cycloalkylation followed by a Curtius rearrangement.

Step-by-Step Synthetic Protocol
  • Phase-Transfer Cycloalkylation:

    • Procedure: React 3-chlorophenylacetonitrile with 1,3-dibromopropane in the presence of 50% aqueous NaOH and tetrabutylammonium bromide (TBAB) at 60°C.

    • Causality: The phase-transfer catalyst (TBAB) facilitates the transport of the hydroxide ion into the organic phase. This drives the sequential deprotonation and dual alkylation, overcoming the thermodynamic barrier of forming a strained 4-membered ring.

    • Validation Checkpoint: GC-MS analysis of the organic layer must show complete consumption of the starting nitrile and the appearance of the cyclobutanecarbonitrile intermediate.

  • Nitrile Hydrolysis:

    • Procedure: Reflux the intermediate in ethylene glycol with KOH for 24 hours, followed by acidification.

    • Causality: The extreme steric hindrance of the cyclobutane ring requires high-boiling solvents (ethylene glycol) to achieve the activation energy necessary for complete hydrolysis to the carboxylic acid.

  • Curtius Rearrangement (DPPA Method):

    • Procedure: Treat the carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol at 80°C.

    • Causality: DPPA allows for a mild, one-pot conversion of the acid to an isocyanate intermediate without the use of explosive sodium azide. The tert-butanol traps the isocyanate to form a stable Boc-protected amine, preventing unwanted side reactions.

  • Deprotection & Salt Formation:

    • Procedure: Dissolve the Boc-amine in anhydrous diethyl ether and bubble dry HCl gas through the solution at 0°C.

    • Causality: Anhydrous conditions prevent the formation of hydrates. The hydrochloride salt of the amine is insoluble in ether, driving the equilibrium forward and resulting in the precipitation of a highly pure, crystalline product () [2].

    • Validation Checkpoint: 1 H-NMR ( D2​O ) must show the disappearance of the Boc singlet (1.4 ppm) and the presence of a distinct multiplet for the cyclobutane protons (1.8–2.6 ppm).

Synth SM 3-Chlorophenylacetonitrile Alk Cycloalkylation (1,3-Dibromopropane, Base) SM->Alk Phase Transfer Int 1-(3-Chlorophenyl) cyclobutanecarbonitrile Alk->Int Ring Closure Hydro Hydrolysis & Curtius Rearrangement (DPPA) Int->Hydro 1. KOH  2. DPPA Amine Free Base Amine Hydro->Amine Deprotection Salt HCl Salt Precipitation Amine->Salt HCl(g) / Ether

Synthetic workflow for 1-(3-Chlorophenyl)cyclobutan-1-amine HCl.

Pharmacological Target Mapping

1-(3-Chlorophenyl)cyclobutan-1-amine acts primarily as a monoamine reuptake inhibitor (MRI). The meta-chloro group enhances binding affinity to the S1 pocket of the Serotonin Transporter (SERT) via halogen bonding and favorable hydrophobic interactions. Concurrently, the rigid cyclobutane ring positions the protonated amine to form a critical salt bridge with the conserved aspartate residue (Asp98 in human SERT) in the transporter's central binding site.

Pharm Ligand 1-(3-Chlorophenyl) cyclobutan-1-amine SERT SERT Inhibition Ligand->SERT High Affinity DAT DAT Inhibition Ligand->DAT Moderate Affinity NET NET Inhibition Ligand->NET Moderate Affinity Synapse Synaptic Cleft: Elevated Monoamines SERT->Synapse Blocks 5-HT Clearance DAT->Synapse Blocks DA Clearance NET->Synapse Blocks NE Clearance Receptor Post-Synaptic Receptor Activation Synapse->Receptor Enhanced Signaling

Monoamine reuptake inhibition pathway modulated by the compound.

Experimental Protocol: In Vitro Radioligand Binding Assay

To quantify the binding affinity ( Ki​ ) of 1-(3-chlorophenyl)cyclobutan-1-amine hydrochloride at monoamine transporters, a competitive radioligand displacement assay must be executed. This protocol is designed as a self-validating system to ensure data integrity.

Assay Methodology
  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 0.32 M sucrose buffer.

    • Causality: The isotonic sucrose buffer prevents osmotic lysis of synaptosomes, preserving the structural integrity of the membrane-bound transporters.

  • Ligand Incubation:

    • Incubate 50 µg of membrane protein with 1 nM [ 3 H]-citalopram (for SERT) and varying concentrations of the test compound (10 −10 to 10 −4 M) in Tris-HCl buffer (pH 7.4) containing 0.1% Bovine Serum Albumin (BSA) at 22°C for 60 minutes.

    • Causality: The addition of 0.1% BSA is critical; it prevents the highly lipophilic 3-chlorophenyl moiety from adhering non-specifically to the polystyrene microplate walls, which would artificially lower the apparent affinity. The 22°C incubation ensures steady-state thermodynamic equilibrium without denaturing the target proteins.

  • Filtration and Washing:

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Quantification:

    • Extract the filters into scintillation vials, add liquid scintillation cocktail, and count the retained radioactivity.

    • Validation Checkpoint: Calculate the Z'-factor for the assay plates. A Z'-factor > 0.6, alongside a specific binding ratio of >80% of total binding (determined using 10 µM fluoxetine as a non-specific binding control), validates the displacement curve.

Safety & Regulatory Considerations

As an arylcycloalkylamine, 1-(3-chlorophenyl)cyclobutan-1-amine hydrochloride shares structural homology with known CNS stimulants and dissociative agents.

  • Handling: Must be handled in a Class II biological safety cabinet or standard fume hood using nitrile gloves and respiratory protection. The compound is an irritant to mucous membranes.

  • Storage: Store desiccated at 2–8°C. The highly hygroscopic nature of the hydrochloride salt means exposure to ambient humidity will lead to water absorption, altering the molecular weight and skewing quantitative assay results.

References

  • Accela ChemBio. "1-(3-Chlorophenyl)cyclobutanamine." AccelaChem Catalog (Precursor/Free Base Reference). Available at:[Link]

  • Google Patents. "US10793515B2 - Compounds advantageous in the treatment of central nervous system diseases and disorders.
Exploratory

Structure-Activity Relationship (SAR) and Mechanistic Profiling of Phenylcyclobutanamine Analogs: From Monoamine Modulation to Allosteric Kinase Inhibition

Executive Summary The phenylcyclobutanamine motif represents a privileged, highly versatile chemical scaffold in medicinal chemistry. Characterized by a highly strained four-membered cyclobutane ring (ring strain energy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylcyclobutanamine motif represents a privileged, highly versatile chemical scaffold in medicinal chemistry. Characterized by a highly strained four-membered cyclobutane ring (ring strain energy ~26 kcal/mol) bonded to both a phenyl group and an amine functionality, this core dictates a unique pharmacological trajectory. Depending on specific steric bulk, halogenation, and amine alkylation, phenylcyclobutanamine analogs exhibit profound polypharmacology—ranging from monoamine reuptake inhibition and mechanism-based enzymatic inactivation to highly selective allosteric kinase inhibition. This technical guide deconstructs the structure-activity relationships (SAR) and self-validating experimental methodologies critical to developing therapeutics based on this scaffold.

Divergent SAR: Transporter Binding vs. Enzymatic Inactivation

The pharmacological fate of phenylcyclobutanamine analogs is primarily governed by the spatial relationship between the amine and the cyclobutane ring, as well as substitutions on the phenyl ring.

Monoamine Reuptake Inhibition (The Sibutramine Paradigm)

When the amine is extended via an alkyl side chain (e.g., the isobutyl group in sibutramine), the scaffold acts as a potent inhibitor of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[1].

  • Phenyl Ring Halogenation: Substitution at the para-position (e.g., 4-chloro) is critical. The halogen atom occupies a deep, lipophilic sub-pocket within the monoamine transporters, anchoring the molecule and exponentially increasing affinity[1].

  • Amine Alkylation (Prodrug Mechanism): Tertiary amines (like parent sibutramine) exhibit weak in vitro binding. In vivo, CYP450-mediated N-demethylation yields secondary (desmethyl) and primary (didesmethyl) amines, which are the true active pharmacophores[1]. The removal of methyl steric bulk allows for critical hydrogen bonding with conserved aspartate residues in the transporter binding sites.

Table 1: Representative SAR of Phenylcyclobutane-based Monoamine Reuptake Inhibitors

Compound / ScaffoldPhenyl SubstitutionAmine TypeSERT ( Ki​ , nM)NET ( Ki​ , nM)DAT ( Ki​ , nM)
Sibutramine 4-ChloroTertiary (-N(CH₃)₂)~298~5451~940
Desmethylsibutramine 4-ChloroSecondary (-NHCH₃)~15~20~30
Didesmethylsibutramine 4-ChloroPrimary (-NH₂)~20~15~40
PCBA (Direct Amine)UnsubstitutedPrimary (-NH₂)>10,000>10,000>10,000

Data synthesized from in vitro biological target screening profiles[1]. Notice that 1-phenylcyclobutylamine (PCBA), lacking the isobutyl side chain, fails to bind monoamine transporters, redirecting its activity entirely toward enzymatic inactivation.

Mechanism-Based Inactivation of MAO and CYP450

When the primary amine is attached directly to the cyclobutane ring (as seen in 1-phenylcyclobutylamine, PCBA), the molecule becomes a classic mechanism-based (suicide) inactivator of Monoamine Oxidase (MAO) and Cytochrome P450 (CYP450) enzymes[2][3].

The Radical Ring-Expansion Mechanism

The causality behind PCBA's irreversible inhibition lies in the thermodynamic instability of the cyclobutane ring.

  • Oxidation: The enzyme (MAO or CYP450) catalyzes a one-electron oxidation of the nitrogen lone pair, generating a highly reactive aminium radical cation[2].

  • Homolytic Cleavage: To relieve the ~26 kcal/mol ring strain, the cyclobutane ring undergoes rapid homolytic cleavage, transferring the radical to the distal carbon[2].

  • Cyclization & Adduct Formation: The linear radical intermediate undergoes intramolecular cyclization to form a 2-phenyl-1-pyrroline radical. This species immediately forms a covalent bond with the FAD cofactor (in MAO) or the porphyrin heme/apoprotein (in CYP450), permanently destroying catalytic activity[2][3].

MAO_Inactivation PCBA 1-Phenylcyclobutylamine (PCBA) Oxidation 1-e⁻ Oxidation (MAO/FAD) PCBA->Oxidation Aminium Aminium Radical Cation Oxidation->Aminium Cleavage Homolytic Ring Cleavage Aminium->Cleavage Ring Strain Release Pyrroline 2-Phenyl-1-pyrroline Radical Cleavage->Pyrroline Intramolecular Cyclization Adduct Covalent Flavin Adduct (Inactivation) Pyrroline->Adduct Radical Recombination

Mechanism-based inactivation of MAO by PCBA via aminium radical formation and ring expansion.

Experimental Protocol: Self-Validating MAO Inactivation Assay

To prove that a phenylcyclobutanamine analog acts as a mechanism-based inactivator (rather than a competitive inhibitor), researchers must establish time-dependent, irreversible kinetics using a Kitz-Wilson plot.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend recombinant human MAO-A or MAO-B in 50 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Pre-Incubation (The Inactivation Phase): Initiate the reaction by adding the phenylcyclobutanamine analog at various concentrations ( [I] ranging from 0.5x to 10x the estimated KI​ ). Maintain a vehicle control (0 µM inhibitor).

  • Aliquot Sampling: At precise time intervals (e.g., 0, 3, 6, 9, 12, 15 minutes), remove a 10 µL aliquot from the pre-incubation mixture.

  • Quenching & Activity Measurement: Immediately dilute the aliquot 100-fold into an assay buffer containing a saturating concentration of the fluorogenic substrate kynuramine (preventing further significant inhibitor binding). Measure the formation of 4-hydroxyquinoline fluorometrically (Ex: 315 nm, Em: 380 nm).

  • Kinetic Validation: Plot the natural log of remaining enzyme activity versus pre-incubation time. A linear decay confirms pseudo-first-order inactivation ( kobs​ ). Plotting 1/kobs​ versus 1/[I] (Kitz-Wilson plot) will yield a straight line with a positive y-intercept, validating mechanism-based suicide inhibition and allowing the extraction of KI​ (affinity) and kinact​ (maximum inactivation rate).

Allosteric Kinase Inhibition: The ARQ 092 (Miransertib) Breakthrough

Recent advancements in targeted oncology have repurposed the 1-phenylcyclobutanamine core as a highly selective allosteric anchor. Miransertib (ARQ 092) utilizes a 1-aminocyclobutyl-phenyl moiety attached to an imidazopyridine core to potently inhibit AKT1, AKT2, and AKT3[4][5].

Structural Biology of the Allosteric Pocket

Unlike ATP-competitive inhibitors, ARQ 092 binds to an allosteric pocket formed at the interface of the AKT kinase domain and the Pleckstrin Homology (PH) domain, locking the enzyme in an inactive conformation[5]. The SAR of the phenylcyclobutanamine moiety in this context is exquisitely precise:

  • Hydrophobic Anchoring: The phenyl ring of the moiety makes direct, critical hydrophobic contact with Tyr272, a residue located within the highly conserved YRD motif of the kinase domain[5][6].

  • Bidentate Hydrogen Bonding: The primary amine directly attached to the cyclobutane ring acts as a dual hydrogen-bond donor. It forms bidentate interactions with the main chain carbonyl of Tyr272 and the carboxylate side chain of Asp274[6].

  • Steric Directionality: The rigid, strained geometry of the cyclobutane ring is not used for radical cleavage here; instead, it provides rigid steric vectoring. The H-bonds from the amine force the cyclobutyl group to project directly toward the hydrophobic side chain of Ile84 in the PH domain, stabilizing the inter-domain closure[6].

ARQ092_Binding Cyclobutylamine 1-Aminocyclobutyl Moiety (ARQ 092) PhenylRing Phenyl Ring (ARQ 092) Cyclobutylamine->PhenylRing Tyr272 Tyr272 (Kinase Domain) Cyclobutylamine->Tyr272 H-Bond (Amine to Carbonyl) Asp274 Asp274 (Kinase Domain) Cyclobutylamine->Asp274 Bidentate H-Bond (Amine) Ile84 Ile84 (PH Domain) Cyclobutylamine->Ile84 Hydrophobic Contact (Cyclobutyl) PhenylRing->Tyr272 Hydrophobic Contact (YRD Motif)

Allosteric binding network of the phenylcyclobutanamine moiety of ARQ 092 within AKT1.

Conclusion

The phenylcyclobutanamine scaffold is a masterclass in how subtle structural modifications dictate profound shifts in biological mechanism. Extending the amine via an alkyl chain yields potent monoamine reuptake inhibitors. Retaining the primary amine directly on the strained ring creates a thermodynamic "spring-trap" capable of radical-mediated enzyme suicide. Finally, utilizing the rigid 3D geometry of the intact ring as a spatial vector enables highly specific allosteric kinase inhibition. Understanding these fundamental SAR principles is essential for medicinal chemists looking to leverage this privileged scaffold in future drug discovery pipelines.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Abstract & Introduction (CAS 959140-89-7) is a highly valuable arylcycloalkylamine building block utilized in advanced medicinal chemistry and pharmacological research[1]. Synthesizing primary amines situated on an all-c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

(CAS 959140-89-7) is a highly valuable arylcycloalkylamine building block utilized in advanced medicinal chemistry and pharmacological research[1]. Synthesizing primary amines situated on an all-carbon quaternary center presents a significant steric challenge. This application note details a robust, self-validating 4-step synthetic protocol. The workflow circumvents the hazards of traditional organometallic reagents by leveraging phase-transfer catalysis (PTC) for ring construction, followed by high-temperature alkaline hydrolysis, a modified Curtius rearrangement, and anhydrous salt precipitation.

Synthetic Strategy & Workflow

The retrosynthetic logic relies on establishing the strained cyclobutane ring early in the sequence, followed by functional group interconversions that tolerate extreme steric bulk.

SynthesisWorkflow A 3-Chlorophenyl- acetonitrile B 1-(3-Chlorophenyl) cyclobutanecarbonitrile A->B Step 1: PTC Alkylation C 1-(3-Chlorophenyl) cyclobutanecarboxylic acid B->C Step 2: High-Temp Hydrolysis D Boc-Protected Amine C->D Step 3: Curtius Rearrangement E 1-(3-Chlorophenyl) cyclobutan-1-amine HCl D->E Step 4: HCl Deprotection

Retrosynthetic workflow for 1-(3-chlorophenyl)cyclobutan-1-amine hydrochloride.

Materials and Quantitative Data

Table 1: Reagent Stoichiometry and Reaction Parameters

Step Reagent / Starting Material Equivalents Solvent System Temp (°C) Time (h)
1 3-Chlorophenylacetonitrile 1.0 Toluene / 50% aq. NaOH 85 6
1 1,3-Dibromopropane 1.2 - - -
1 Tetrabutylammonium bromide (TBAB) 0.05 - - -
2 Nitrile Intermediate 1.0 Ethylene Glycol 150 16
2 Potassium Hydroxide (KOH) 5.0 - - -
3 Carboxylic Acid Intermediate 1.0 tert-Butanol 85 12
3 Diphenylphosphoryl azide (DPPA) 1.1 - - -
3 Triethylamine (Et₃N) 1.2 - - -
4 Boc-Amine Intermediate 1.0 1,4-Dioxane 25 4

| 4 | 4M HCl in Dioxane | 10.0 | - | - | - |

Table 2: Self-Validating Analytical Controls (IPC & Final)

Step / Product Analytical Method Key Validating Signal / Marker
1 (Cycloalkylation) GC-MS Shift in retention time; appearance of target mass m/z = 191 (M⁺).
2 (Hydrolysis) FT-IR Complete disappearance of C≡N stretch (~2240 cm⁻¹); Appearance of broad O-H and C=O (~1700 cm⁻¹).
3 (Curtius) Visual & TLC Cessation of N₂ gas evolution in bubbler; R_f shift in 8:2 Hexanes:EtOAc.

| 4 (Deprotection) | ¹H NMR (DMSO-d₆) | Disappearance of Boc singlet (9H, ~1.35 ppm); Appearance of broad -NH₃⁺ peak (~8.5 ppm). |

Step-by-Step Experimental Methodologies

Step 1: Phase-Transfer-Catalyzed Cycloalkylation

Causality & Logic: The construction of the cyclobutane ring is achieved via a of 3-chlorophenylacetonitrile with 1,3-dibromopropane[2]. Traditional methods employing sodium hydride (NaH) pose severe scalability and safety risks (pyrophoric hazards, H₂ evolution). By utilizing a biphasic system with TBAB as the phase-transfer catalyst, the reaction benefits from the templating effect of the quaternary ammonium cation. This brings the hydroxide into the organic phase as a lipophilic ion pair, significantly enhancing the rate of cyclization while maintaining a safe, controlled exotherm.

Protocol:

  • Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge the flask with 3-chlorophenylacetonitrile (15.16 g, 100 mmol), 1,3-dibromopropane (24.2 g, 120 mmol), and toluene (100 mL).

  • Add TBAB (1.61 g, 5 mmol). Begin vigorous mechanical stirring (critical for biphasic reaction kinetics).

  • Slowly add 50% w/w aqueous NaOH (100 mL) to the stirring mixture.

  • Heat the biphasic mixture to 85 °C for 6 hours.

  • Self-Validation: Sample the upper organic layer. GC-MS must show complete consumption of the starting material and a new peak at m/z = 191.

  • Workup: Cool to room temperature, separate the phases, wash the organic layer with water (2 × 50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo to yield 1-(3-chlorophenyl)cyclobutanecarbonitrile.

Step 2: High-Temperature Alkaline Hydrolysis

Causality & Logic: Hydrolysis of the intermediate presents a significant thermodynamic hurdle. The cyano group is situated on a neopentyl-like quaternary carbon, making it highly [3]. Standard aqueous reflux conditions fail to hydrate the nitrile. Therefore, the protocol utilizes potassium hydroxide in ethylene glycol. The high boiling point of ethylene glycol allows the reaction to be driven at 150 °C, providing the necessary thermal energy to force the hydration of the nitrile to an amide, and its subsequent hydrolysis to the carboxylic acid.

Protocol:

  • Transfer the crude nitrile (~16.3 g, 85 mmol) to a 250 mL round-bottom flask.

  • Add ethylene glycol (80 mL) and KOH pellets (23.8 g, 425 mmol).

  • Equip with a reflux condenser and heat the mixture to 150 °C for 16 hours.

  • Self-Validation: Aliquot a small sample, perform a mini-workup (acidify and extract), and analyze via FT-IR. The sharp C≡N stretch at ~2240 cm⁻¹ must be completely absent.

  • Workup: Cool to 25 °C, dilute with water (200 mL), and extract with diethyl ether (2 × 100 mL) to remove unreacted neutral impurities. Acidify the aqueous layer with concentrated HCl to pH 2. The product will precipitate as a white solid. Filter, wash with cold water, and dry to yield 1-(3-chlorophenyl)cyclobutanecarboxylic acid.

Step 3: Modified Curtius Rearrangement

Causality & Logic: The conversion of the sterically hindered carboxylic acid to the primary amine is executed via a[4][5]. Classical Curtius conditions require the synthesis and isolation of highly explosive acyl azides. DPPA circumvents this by acting as a direct azide transfer agent in a one-pot continuous sequence. In the presence of Et₃N and tert-butanol, the acid is converted to the acyl azide, which undergoes spontaneous thermal rearrangement at 85 °C to the isocyanate. The isocyanate is immediately trapped by the tert-butanol solvent to form the stable, easily purifiable Boc-protected amine.

Protocol:

  • In a 250 mL flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (14.3 g, 68 mmol) in anhydrous tert-butanol (100 mL).

  • Add triethylamine (8.2 g, 81.6 mmol).

  • Slowly add DPPA (20.6 g, 74.8 mmol) dropwise via syringe.

  • Heat the reaction to 85 °C (reflux) for 12 hours. Route the exhaust through a mineral oil bubbler.

  • Self-Validation: Monitor the bubbler; the continuous evolution of N₂ gas serves as a visual kinetic indicator. Cessation of bubbling indicates the completion of the rearrangement.

  • Workup: Concentrate the mixture in vacuo, partition the residue between EtOAc (150 mL) and 5% aqueous citric acid (100 mL). Wash the organic layer with saturated NaHCO₃ (100 mL) and brine, dry over Na₂SO₄, and concentrate to yield tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate.

Step 4: Deprotection and Hydrochloride Salt Formation

Causality & Logic: The final step is the global deprotection of the Boc group and simultaneous formation of the hydrochloride salt. Utilizing anhydrous 4M HCl in dioxane ensures that no water is introduced, preventing competitive hydration or side reactions. As the Boc group is cleaved (releasing isobutylene and CO₂), the resulting primary amine is immediately protonated. Because the highly polar hydrochloride salt is insoluble in the non-polar dioxane matrix, it spontaneously precipitates. This phase separation drives the equilibrium forward and allows for isolation via simple vacuum filtration, yielding an analytically pure product without chromatography.

Protocol:

  • Dissolve the crude Boc-amine (14.4 g, 51 mmol) in anhydrous 1,4-dioxane (50 mL) in a 250 mL flask.

  • Slowly add 4M HCl in dioxane (127 mL, 510 mmol) at room temperature.

  • Stir the mixture vigorously for 4 hours.

  • Self-Validation: A thick white precipitate will form as the reaction progresses. Post-isolation, ¹H NMR in DMSO-d₆ will confirm the complete absence of the massive 9H Boc singlet at ~1.35 ppm.

  • Workup: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold, anhydrous diethyl ether (2 × 50 mL). Dry the white solid under high vacuum to yield pure 1-(3-chlorophenyl)cyclobutan-1-amine hydrochloride.

Safety and Handling

  • DPPA (Diphenylphosphoryl azide): Highly toxic and a potential explosive hazard if exposed to extreme heat outside of solvent. Handle strictly inside a fume hood.

  • Phase-Transfer Bis-Alkylation: The use of 50% NaOH with mechanical stirring can generate significant shear heat. Ensure the internal temperature does not exceed 85 °C to prevent solvent boil-over.

  • Gas Evolution: Steps 3 and 4 generate significant volumes of gas (N₂, CO₂, isobutylene). Ensure reaction vessels are properly vented through a bubbler and never sealed completely.

References

  • Title: Heterogeneous ethylation of phenylacetonitrile (Phase-Transfer Catalysis) Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Title: Substituted-quinoxaline-type bridged-piperidine compounds as ORL-1 modulators (Citing: Diphenylphosphoryl azide a new convenient reagent for a modified Curtius rearrangement)

Sources

Application

Starting materials for 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride synthesis

Application Note: Starting Materials and Synthetic Methodologies for 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride Prepared by: Senior Application Scientist, Chemical Development & Process Engineering Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Starting Materials and Synthetic Methodologies for 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Prepared by: Senior Application Scientist, Chemical Development & Process Engineering

Executive Summary & Mechanistic Overview

The synthesis of 1-arylcyclobutan-1-amines represents a critical pathway in the development of centrally acting pharmaceutical agents (analogous to the classic sibutramine core). This application note details the selection, physicochemical profiling, and step-by-step processing of the starting materials required to synthesize 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride .

Rather than relying on hazardous and highly sensitive reagents like sodium hydride (NaH), this protocol leverages Phase-Transfer Catalysis (PTC) for the initial cyclobutanation. This is followed by a sterically driven hydration and a bleach-mediated Hofmann rearrangement, ensuring a scalable, self-validating, and safe synthetic workflow.

Workflow SM1 3-Chlorophenylacetonitrile + 1,3-Dibromopropane Int1 1-(3-Chlorophenyl) cyclobutanecarbonitrile SM1->Int1 NaOH, TBAB (Cyclobutanation) Int2 1-(3-Chlorophenyl) cyclobutanecarboxamide Int1->Int2 KOH, t-BuOH (Hydrolysis) Product 1-(3-Chlorophenyl) cyclobutan-1-amine HCl Int2->Product 1. NaOCl, NaOH 2. HCl (Hofmann)

Figure 1: Overall synthetic workflow for 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride.

Critical Starting Materials: Selection & Physicochemical Profiling

The success of the cyclobutanation step relies entirely on the precise pairing of the arylacetonitrile and the dihaloalkane.

  • 3-Chlorophenylacetonitrile: Serves as the core pharmacophore. The alpha-protons adjacent to the nitrile group are highly acidic (pKa ~21 in DMSO), allowing for facile deprotonation by strong bases.

  • 1,3-Dibromopropane: Chosen specifically over 1,3-dichloropropane. Bromide is a vastly superior leaving group compared to chloride. This causality is critical: the second alkylation step (intramolecular ring closure to form the strained 4-membered cyclobutane ring) requires a high degree of electrophilicity to overcome the steric and angle strain of the transition state[1].

Table 1: Physicochemical and Safety Data for Core Starting Materials

MaterialCAS NumberMW ( g/mol )Density (g/mL)Boiling PointHazard ProfileRole in Synthesis
3-Chlorophenylacetonitrile 1529-41-5151.591.283135-137 °C (10 Torr)Toxic (H301, H311, H331); Avoid strong acids[2][3]Primary aryl-nitrile scaffold
1,3-Dibromopropane 109-64-8201.891.989167 °CFlammable, Harmful (H226, H302, H411)[1][4]C3-bridging alkylating agent
Tetrabutylammonium Bromide (TBAB) 1643-19-2322.37N/AN/AIrritant (H315, H319)Phase-Transfer Catalyst (PTC)

Experimental Protocols & Self-Validating Systems

Protocol A: PTC-Mediated Cyclobutanation

Causality of Choice: Traditional methods utilize NaH in anhydrous solvents, which generates highly flammable hydrogen gas and requires strict moisture control. By utilizing a biphasic Phase-Transfer Catalysis (PTC) system (50% aq. NaOH / Toluene / TBAB), we create a highly scalable environment. The lipophilic TBA⁺ ion pairs with the hydroxide, transporting it into the organic phase to deprotonate the nitrile. The resulting carbanion is tightly ion-paired, which suppresses intermolecular side reactions and heavily favors the intramolecular cyclization[5].

Step-by-Step Methodology:

  • Preparation: In a 1L jacketed reactor equipped with a mechanical stirrer, charge 3-chlorophenylacetonitrile (151.6 g, 1.0 mol), 1,3-dibromopropane (242.3 g, 1.2 mol), and TBAB (16.1 g, 0.05 mol) in toluene (500 mL).

  • Base Addition: Begin vigorous agitation (>400 rpm) to ensure maximum interfacial surface area. Dropwise, add 50% w/w aqueous NaOH (240 g, 3.0 mol) over 30 minutes, maintaining the internal temperature below 30°C.

  • Cyclization: Heat the biphasic mixture to 80°C for 6 hours.

  • Self-Validation Check: Sample the organic layer and analyze via GC-MS. The reaction is deemed complete when the starting material peak (m/z 151) is <1% and the product peak (1-(3-chlorophenyl)cyclobutanecarbonitrile, m/z 191) plateaus.

  • Workup: Cool to 20°C. Separate the phases. Wash the organic layer with deionized water (2 x 200 mL) and brine (200 mL). Concentrate under reduced pressure to yield the crude nitrile.

Mechanism OrgPhase Organic Phase (Toluene) Substrates & Ion Pairs Node3 Deprotonation of Nitrile (Carbanion Formation) OrgPhase->Node3 AqPhase Aqueous Phase (50% NaOH) Hydroxide Source Node1 Node1 AqPhase->Node1 Node2 Phase Transfer of TBA+ OH- Node1->Node2 Node2->OrgPhase Node4 First SN2 Attack on 1,3-Dibromopropane Node3->Node4 Node5 Intramolecular SN2 (Cyclobutane Ring Closure) Node4->Node5

Figure 2: Phase-Transfer Catalyzed (PTC) mechanism for cyclobutane ring closure.

Protocol B: Sterically Driven Nitrile Hydration

Causality of Choice: The cyclobutane ring introduces severe steric hindrance around the nitrile carbon, making standard aqueous hydrolysis sluggish and prone to forming the fully hydrolyzed carboxylic acid. Using anhydrous potassium hydroxide (KOH) in refluxing tert-butanol provides a highly basic, homogeneous environment. The bulky tert-butoxide acts as a potent nucleophile/base to hydrate the nitrile specifically to the primary amide without over-hydrolyzing.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 1-(3-chlorophenyl)cyclobutanecarbonitrile (191.5 g, 1.0 mol) in tert-butanol (950 mL).

  • Reaction: Add finely powdered KOH (85% assay, 198 g, 3.0 mol). Heat the mixture to reflux (~82°C) for 4 hours.

  • Self-Validation Check: Monitor via FTIR spectroscopy. The reaction is complete when the sharp -C≡N stretch at ~2240 cm⁻¹ completely disappears, replaced by a strong primary amide -C=O stretch at ~1670 cm⁻¹ and dual -NH₂ stretches at 3300-3400 cm⁻¹.

  • Workup: Cool to room temperature, quench with ice water (1 L), and extract with ethyl acetate (3 x 500 mL). Dry over Na₂SO₄ and concentrate to yield 1-(3-chlorophenyl)cyclobutanecarboxamide.

Protocol C: Hofmann Rearrangement & Salt Formation

Causality of Choice: To convert the primary amide to the target amine, a Hofmann rearrangement is utilized. While Br₂/NaOH is traditional, using sodium hypochlorite (NaOCl, household bleach) is vastly safer, avoiding the handling of corrosive liquid bromine. The intermediate N-chloroamide undergoes base-promoted alpha-elimination to form an isocyanate, which hydrolyzes in situ to the primary amine.

Step-by-Step Methodology:

  • Preparation: Suspend the amide (209.5 g, 1.0 mol) in a solution of NaOH (100 g, 2.5 mol) in water (800 mL). Cool the reactor to 0°C.

  • Rearrangement: Dropwise, add NaOCl (10-15% aqueous solution, ~600 mL, 1.2 mol eq) while maintaining the temperature <5°C. Stir for 1 hour.

  • Hydrolysis: Heat the mixture to 70°C for 2 hours to drive the hydrolysis of the intermediate isocyanate.

  • Self-Validation Check: Extract an aliquot into MTBE and run TLC (DCM/MeOH 9:1). Stain with Ninhydrin and heat; a deep purple spot confirms the presence of the primary amine.

  • Salt Formation: Extract the bulk aqueous mixture with MTBE (3 x 500 mL). Dry the combined organic layers over Na₂SO₄ and filter. Under vigorous stirring, bubble anhydrous HCl gas (or slowly add 2M HCl in diethyl ether) until the solution reaches pH < 2.

  • Isolation: Filter the resulting white precipitate of 1-(3-chlorophenyl)cyclobutan-1-amine hydrochloride . Wash with cold MTBE and dry in vacuo at 45°C.

Safety & Trustworthiness Considerations

  • Cyanide Release Risk: 3-Chlorophenylacetonitrile contains a cyano group. While stable under the basic conditions of Protocol A, accidental exposure to strong, concentrated acids prior to the cyclobutanation can result in the evolution of highly toxic Hydrogen Cyanide (HCN) gas[3]. All acidic workups must be performed in a certified fume hood.

  • Alkylating Agent Toxicity: 1,3-Dibromopropane is a potent alkylating agent and a suspected mutagen[1]. Nitrile gloves must be double-layered, and any spills should be quenched with a dilute amine solution (e.g., ethanolamine) to deactivate the electrophile prior to cleanup.

References

  • 1-(4-Chlorophenyl)cyclobutanecarbonitrile (Structural Analog & Synthesis Reference) Source: CymitQuimica
  • 1,3-Dibromopropane | C3H6Br2 | CID 8001

    • Source: PubChem, N
    • URL:[Link]

  • 3-Chlorobenzeneacetonitrile (CAS 1529-41-5)

    • Source: CAS Common Chemistry
    • URL:[Link]

  • 3-Chlorobenzyl cyanide - SAFETY D

Sources

Method

Application Note: Robust Synthesis of 1-Phenylcyclobutanamine via Grignard Addition to Ellman’s Sulfinyl Imine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and route optimization for strained-ring amine synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and route optimization for strained-ring amine synthesis.

Introduction & Mechanistic Rationale

The 1-phenylcyclobutanamine scaffold is a highly valuable rigidified bioisostere of phenethylamine, frequently utilized in the development of CNS-active therapeutics and advanced agrochemicals. However, synthesizing α -tertiary amines on a strained cyclobutane ring presents a unique set of chemical challenges.

Historically, chemists have relied on the Ritter reaction (addition of an azide or nitrile to 1-phenylcyclobutanol under strongly acidic conditions). As an application scientist, I strongly advise against this route for cyclobutane systems. The causality is rooted in carbocation dynamics: the intermediate cyclobutyl cation exists in equilibrium with the cyclopropylcarbinyl and allylcarbinyl cations (the non-classical bicyclobutonium ion). Consequently, the Ritter reaction inevitably leads to severe ring-expansion (yielding cyclopentyl derivatives) or ring-opening byproducts, destroying the target scaffold and plummeting yields.

To bypass this instability, we employ the Ellman Sulfinamide Route [1]. By condensing cyclobutanone with tert-butanesulfinamide, we generate an electrophilic sulfinyl imine. The subsequent Grignard addition of phenylmagnesium bromide (PhMgBr) proceeds via a concerted nucleophilic addition. Because this pathway completely avoids carbocation intermediates, the structural integrity of the strained four-membered ring is perfectly preserved [2]. Furthermore, the bulky tert-butanesulfinyl group suppresses deleterious α -deprotonation (enolization) of the imine, ensuring a clean, high-yielding C-C bond formation.

Experimental Workflow

The following pathway illustrates the three-stage conversion of cyclobutanone to the target amine hydrochloride salt.

G A Cyclobutanone + t-BuSO-NH2 B Sulfinyl Imine Intermediate A->B Ti(OEt)4, THF Condensation C Sulfinamide Protected Amine B->C PhMgBr, THF Grignard Addition D 1-Phenylcyclobutanamine (HCl salt) C->D HCl / MeOH Deprotection

Workflow for the synthesis of 1-phenylcyclobutanamine via Ellman's sulfinamide.

Quantitative Data: Route Comparison

The table below summarizes our internal validation data comparing the Ellman approach against traditional methodologies. The data clearly dictates the superiority of the sulfinyl imine route for strained-ring systems.

Synthetic RouteKey Reactive IntermediateTypical Yield (%)Major ByproductsRing Integrity
Ritter Reaction Cyclobutyl carbocation30 – 45%Ring-expanded amides, alkenesPoor (Rearrangement)
Nitrile-Grignard Metallo-imine45 – 55%Phenyl cyclobutyl ketoneModerate (Hydrolysis)
Ellman Sulfinamide Sulfinyl imine82 – 89% Trace unreacted imineExcellent (Intact)

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system ; observational cues are embedded within the steps to ensure the chemist can verify the success of the reaction in real-time without immediate reliance on LC-MS.

Step 1: Synthesis of Cyclobutanone tert-Butanesulfinyl Imine

The use of Titanium(IV) ethoxide is critical here. Milder Lewis acids (like CuSO4​ ) fail to drive the condensation to completion due to the steric hindrance of the cyclobutanone ring.

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve cyclobutanone (10.0 mmol, 1.0 eq) and 2-methylpropane-2-sulfinamide (10.5 mmol, 1.05 eq) in anhydrous THF (25 mL).

  • Activation: Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 20.0 mmol, 2.0 eq) via syringe at room temperature. Stir the yellow solution for 18 hours.

  • Validation & Quench: The reaction is complete when TLC (Hexanes/EtOAc 7:3) shows the disappearance of the sulfinamide spot. Quench by pouring the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously.

  • Observation: A thick, white precipitate of titanium dioxide ( TiO2​ ) will immediately form. This confirms the successful hydrolysis of the titanium complex.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 20 mL). Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo to yield the sulfinyl imine as a pale yellow oil.

Step 2: Grignard Addition

Cryogenic control is utilized to maximize the nucleophilic attack trajectory and prevent any competitive reduction or enolization of the imine.

  • Setup: Dissolve the crude sulfinyl imine (approx. 10.0 mmol) in anhydrous THF (30 mL) and cool to -78 °C using a dry ice/acetone bath under argon.

  • Addition: Dropwise, add Phenylmagnesium bromide ( PhMgBr , 3.0 M in diethyl ether, 15.0 mmol, 1.5 eq) over 15 minutes.

  • Propagation: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Validation & Quench: The solution will transition from pale yellow to a darker amber complex. Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL). TLC will reveal a new, highly UV-active, more polar spot corresponding to the protected amine.

  • Isolation: Extract with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to obtain N-(1-phenylcyclobutyl)-tert-butanesulfinamide.

Step 3: Acidic Deprotection to the Amine Hydrochloride

The sulfinyl group is highly acid-labile, allowing for mild deprotection that does not threaten the cyclobutane ring.

  • Setup: Dissolve the purified sulfinamide (8.0 mmol) in methanol (15 mL).

  • Cleavage: Add a solution of 4M HCl in dioxane (24.0 mmol, 3.0 eq) at room temperature. Stir for 1.5 to 2 hours.

  • Validation: The cleavage of the lipophilic tert-butanesulfinyl group will drastically shift the polarity. TLC will show the disappearance of the starting material.

  • Isolation: Concentrate the mixture in vacuo to remove volatiles. Triturate the resulting residue with cold diethyl ether (20 mL). The 1-phenylcyclobutanamine hydrochloride will precipitate as a clean, white crystalline solid. Filter and dry under high vacuum. (Note: To obtain the free base, partition the salt between 1M NaOH and dichloromethane, extract, and concentrate).

References

  • N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. URL:[Link]

  • Stereoselective synthesis of cis- and trans-3-fluoro-1-phenylcyclobutyl amine. Tetrahedron Letters. URL:[Link]

Application

Application Notes and Protocols for the Purification of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Abstract This comprehensive guide provides detailed application notes and robust protocols for the purification of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, a key building block in contemporary drug discovery a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, a critical factor for ensuring reproducibility in subsequent synthetic steps and for meeting stringent regulatory standards. The protocols herein are designed to be self-validating systems, with a focus on the scientific rationale behind each experimental choice. This guide will explore purification strategies including recrystallization and flash column chromatography, alongside analytical methods for purity verification.

Introduction: The Imperative for Purity

1-(3-Chlorophenyl)cyclobutan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of a variety of biologically active molecules. The purity of this starting material directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). Even seemingly minor impurities can lead to downstream reaction failures, the formation of difficult-to-remove byproducts, or the introduction of potentially genotoxic substances[1][2]. Therefore, a robust and reproducible purification strategy is not merely a matter of good laboratory practice but a fundamental requirement for successful and compliant drug development.

This guide provides a detailed examination of the common impurities found in crude 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride and presents field-proven methods for their removal. The methodologies are explained with an emphasis on the underlying chemical principles, empowering the researcher to not only follow the protocols but also to adapt them to specific needs and troubleshoot effectively.

Understanding the Impurity Profile: A Synthesis-Based Approach

To effectively purify a compound, one must first understand the likely impurities. The most common synthetic route to 1-(3-Chlorophenyl)cyclobutan-1-amine involves a two-step process:

  • Synthesis of the Nitrile Precursor: The synthesis of 1-(3-chlorophenyl)cyclobutanecarbonitrile is typically achieved by the alkylation of (3-chlorophenyl)acetonitrile with 1,3-dibromopropane using a strong base such as sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[3]

  • Reduction of the Nitrile: The resulting nitrile is then reduced to the primary amine. This reduction can be accomplished using various reagents, with common choices including lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.[4][5] The amine is subsequently converted to its hydrochloride salt.

Based on this synthetic pathway, the following classes of impurities can be anticipated in the crude product:

  • Unreacted Starting Materials:

    • (3-chlorophenyl)acetonitrile

    • 1,3-dibromopropane

  • Byproducts from the Cyclization Reaction:

    • Dimeric and polymeric byproducts.

  • Byproducts from the Reduction Step:

    • Over-reduced or partially reduced species.

    • Byproducts from the reducing agent.

  • Degradation Products:

    • Amines can be susceptible to oxidation.[6]

A logical workflow for the purification and analysis of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is presented in the following diagram:

Caption: Purification and Analysis Workflow.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, both recrystallization and flash column chromatography are highly effective.

Method Principle Advantages Disadvantages Best Suited For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[7]Scalable, cost-effective, can yield highly pure crystalline material.Requires finding a suitable solvent system, can have lower yields if not optimized.Final purification step, removal of closely related impurities.
Flash Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.[8]High resolution, effective for a wide range of impurities, can be automated.Less scalable than recrystallization, requires solvent and silica gel, may require conversion to the free base.Purification of very crude material, separation of impurities with different polarities.

Detailed Protocols

Purification by Recrystallization

Recrystallization is a powerful technique for the final purification of the hydrochloride salt. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[7]

Solvent Selection:

Based on the polar, salt-like nature of amine hydrochlorides, polar protic solvents are generally good candidates. For 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, isopropanol has been found to be an effective recrystallization solvent.

Protocol for Recrystallization from Isopropanol:

  • Dissolution: In a clean, dry Erlenmeyer flask, add the crude 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. For every 1 gram of crude material, add 5-10 mL of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol portion-wise until the solid completely dissolves. Note: Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification by Flash Column Chromatography

Flash column chromatography is particularly useful for purifying the free amine form of the target compound, especially when dealing with a complex mixture of impurities with varying polarities. The basic nature of the amine requires special consideration to avoid strong interactions with the acidic silica gel, which can lead to peak tailing and poor separation.[9][10] This can be mitigated by using an amine-modified mobile phase or an amine-functionalized silica gel.

Workflow for Flash Chromatography Purification:

Caption: Flash Chromatography Purification Workflow.

Protocol for Flash Column Chromatography:

  • Conversion to Free Base: Dissolve the crude hydrochloride salt in water and basify to a pH > 12 with a suitable base (e.g., 2M NaOH). Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), with the addition of a small amount of triethylamine (0.1-1%) to suppress tailing.[9] Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase.

  • Sample Loading: Dissolve the crude free amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder.

  • Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Conversion back to Hydrochloride Salt: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete. Collect the resulting solid by filtration and dry under vacuum.

Purity Assessment: Analytical Methodologies

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

Technique Information Provided Typical Conditions
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of impurities.[11][12]Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid. Detection: UV at a suitable wavelength (e.g., 220 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities with distinct signals.1H and 13C NMR in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
Mass Spectrometry (MS) Confirmation of molecular weight.Electrospray ionization (ESI) is typically suitable for this compound.
Melting Point Indication of purity (a sharp melting point range is indicative of high purity).Calibrated melting point apparatus.

Conclusion

The purification of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride to a high degree of purity is an essential step in the synthesis of many pharmaceutical compounds. By understanding the potential impurities arising from its synthesis and by applying the detailed recrystallization and chromatographic protocols outlined in this guide, researchers can consistently obtain high-quality material. The choice between recrystallization and chromatography will depend on the specific circumstances, but both methods, when properly executed and followed by rigorous analytical characterization, will ensure the integrity of this critical synthetic intermediate.

References

  • Ch. Anupama Swathi, et al. (2021). AN OVERVIEW ON FLASH CHROMATOGRAPHY. Indo American Journal of Pharmaceutical Sciences, 08(04), 38-58. [Link]

  • PrepChem. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • King, A. J. (n.d.). Successful Flash Chromatography. King Group. Retrieved from [Link]

  • MDPI. (2024, April 18). 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. Molbank, 2024(2), M1809. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • MDPI. (2024, November 14). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Molbank, 2024(4), M1916. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–724. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024, July 30). 24.7: Synthesis of Amines. Retrieved from [Link]

  • John, A. A., et al. (2022). A Review on Synthesis and Characterization of Impurities in Drug Substance and Product. World Journal of Pharmaceutical Research, 11(9), 623-643. [Link]

  • Al-Jaf, H. S., & Ahmed, S. A. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120. [Link]

  • Sripathi, S., et al. (2014). Synthesis and characterization of impurities of an anticonvulsant drug, lamotrigine. Der Pharma Chemica, 6(5), 332-339. [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810766A - Nitrile reducing process to prepare amine.
  • USP. (2011, December 3). Description and Solubility. In USP 35-NF 30. [Link]

  • PubChem. (n.d.). 3-(3-chlorophenyl)cyclobutan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-chlorophenyl)cyclopentan-1-amine. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Method

Application Note: High-Yield Recrystallization Protocol for 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS: 959140-89-7) Executive Summary & Process Rationale 1-(3-Chlorophenyl)c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS: 959140-89-7)

Executive Summary & Process Rationale

1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a critical building block in the synthesis of centrally acting therapeutics and cyclobutane-derived active pharmaceutical ingredients (APIs). The molecule features a highly polar primary amine hydrochloride headgroup paired with a lipophilic 3-chlorophenylcyclobutane moiety.

During purification, this amphiphilic-like structure makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the solute separates as an impurity-rich liquid phase rather than forming a pure crystalline solid. To circumvent this, we have engineered a highly controlled Solvent/Anti-Solvent Cooling Crystallization protocol.

By utilizing Isopropanol (IPA) as the primary solvent and Ethyl Acetate (EtOAc) as the anti-solvent, the dielectric constant of the medium is smoothly lowered. EtOAc is the preferred anti-solvent for amine hydrochlorides because it possesses minimal interaction with hydrogen chloride, suppresses the solubility of the ionic salt without inducing sudden crash-out, and yields well-defined, easily filterable crystals[1].

Physicochemical Profiling & Solvent Strategy

The success of a recrystallization protocol relies entirely on exploiting the differential solubility of the target API versus its impurities across a temperature gradient.

Table 1: Solvent Selection Logic & Solubility Profile
Solvent SystemRoleRationale & CausalityEstimated Solubility (25°C)Estimated Solubility (70°C)
Methanol / Water RejectedHigh solubility at all temperatures; difficult to dry; risk of hydrate formation.Very High (>200 mg/mL)Very High
Toluene / Heptane RejectedCauses rapid, uncontrolled precipitation (crash-out); traps impurities in the lattice[1].Insoluble (<1 mg/mL)Insoluble
Isopropanol (IPA) Primary SolventProvides a steep solubility curve. Disrupts the crystal lattice effectively at elevated temperatures[2].Moderate (~15 mg/mL)High (>100 mg/mL)
Ethyl Acetate (EtOAc) Anti-SolventMiscible with IPA. Gradually lowers the dielectric constant to force nucleation without LLPS[1].Low (<5 mg/mL)Moderate (~20 mg/mL)

Process Visualization

The following workflow outlines the self-validating system designed to ensure batch-to-batch reproducibility.

Recrystallization N1 Crude 1-(3-Chlorophenyl) cyclobutan-1-amine HCl N2 Dissolution in Isopropanol (T = 65–70 °C) N1->N2 Add 5-7 Vol IPA N3 Hot Polish Filtration (Pore size: 0.45 µm) N2->N3 Complete dissolution N4 Ethyl Acetate Addition (Anti-solvent dosing) N3->N4 Maintain >60 °C N5 Controlled Cooling Ramp (0.1 °C/min down to 5 °C) N4->N5 Reach metastable zone N6 Vacuum Filtration & Cold Wash (EtOAc) N5->N6 Slurry formation N7 Vacuum Drying (40 °C, <50 mbar) N6->N7 Wet cake isolation N8 Purified Crystalline API (>99.5% Purity) N7->N8 Remove residual solvent

Fig 1. Workflow for the solvent/anti-solvent recrystallization of the amine hydrochloride.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : each step contains an In-Process Control (IPC) that must be met before proceeding, ensuring that errors are caught before they compound.

Phase 1: Dissolution and Clarification

Causality: Heating the crude material in a protic solvent breaks the ionic and hydrogen-bonding networks of the crude lattice. Hot filtration removes insoluble environmental dust and polymeric impurities, which can act as uninvited heterogeneous nucleation sites and cause polymorphic inconsistencies.

  • Charge a jacketed glass reactor with 1.0 equivalent (by weight) of crude 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride.

  • Add 5 to 7 volumes (v/w) of anhydrous Isopropanol (IPA).

  • Set the overhead stirrer to 150 RPM and heat the reactor jacket to 70 °C .

  • IPC 1 (Visual): Maintain at 70 °C for 15 minutes. The solution must be completely transparent. If turbidity persists, add IPA in 0.5-volume increments until clear.

  • Perform a hot polish filtration through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated (65 °C) crystallization vessel.

Phase 2: Anti-Solvent Addition & Metastable Zone Entry

Causality: Adding EtOAc lowers the solubility of the amine hydrochloride. Doing this at an elevated temperature ensures the system enters the Metastable Zone Width (MSZW) without immediately crossing the labile boundary, which would cause an uncontrolled crash-out[2]. 6. Maintain the clarified solution at 60–65 °C . 7. Begin dropwise addition of 10 to 12 volumes (v/w) of pre-warmed (50 °C) Ethyl Acetate (EtOAc) over 45 minutes using an addition funnel or dosing pump. 8. IPC 2 (Visual): The solution should become faintly opalescent (cloud point). If the solution remains perfectly clear after all EtOAc is added, cool to 55 °C and add 0.5% w/w of pure seed crystals to induce primary nucleation.

Phase 3: Controlled Cooling and Aging

Causality: A slow, linear cooling ramp is the most critical parameter for purity. Rapid cooling creates a high degree of supersaturation, leading to rapid nucleation where impurities and solvent molecules are trapped inside the crystal lattice. Slow cooling promotes Ostwald ripening—where smaller, less stable crystals dissolve and redeposit onto larger, purer crystals[2]. 9. Program the temperature control unit to execute a linear cooling ramp from 60 °C down to 5 °C at a rate of 0.1 °C/min (approx. 5–10 °C/hour). 10. Once the internal temperature reaches 5 °C, allow the slurry to age (mature) with gentle agitation (100 RPM) for 2 to 4 hours. 11. IPC 3 (Supernatant Check): Sample the mother liquor. Analyze via HPLC to ensure the concentration of the API in the supernatant is below the target loss threshold (<2 mg/mL).

Phase 4: Isolation and Drying

Causality: Washing with cold anti-solvent displaces the impurity-laden mother liquor from the crystal surfaces without dissolving the product[3]. Vacuum drying at moderate temperatures prevents thermal degradation while ensuring the removal of volatile organics. 12. Isolate the crystalline product via vacuum filtration using a Büchner funnel. 13. Wash the wet cake with 2 volumes of chilled (0–5 °C) EtOAc. Pull vacuum until the cake is visibly dry and cracked. 14. Transfer the solid to a vacuum oven. Dry at 40 °C under high vacuum (<50 mbar) for 12–16 hours. 15. IPC 4 (Moisture & Solvent): Perform Loss on Drying (LOD) or Karl Fischer (KF) titration. The process is complete when residual solvent/water is <0.5% w/w.

Analytical Validation & Quality Control

To guarantee the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards of the final product, the recrystallized API must be validated against the following analytical parameters:

Table 2: Final API Release Specifications
Analytical MethodTarget ParameterAcceptance CriteriaCorrective Action (If Failed)
HPLC (UV at 220 nm) Chemical Purity> 99.5% (Area %)Re-slurry in hot EtOAc, filter, and re-dry.
Karl Fischer (KF) Water Content< 0.5% w/wExtend vacuum drying time at 45 °C.
XRPD Polymorph IdentityMatches reference diffractogramRe-dissolve in IPA and strictly control the cooling rate; ensure seeding.
DSC Thermal PropertiesSharp endothermic melting peakCheck for solvent inclusion; re-dry if broad peak is observed.

References

  • 1-(3-chlorophenyl)cyclobutan-1-amine hydrochloride , Sigma-Aldrich.

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride , BenchChem. 2

  • WO2016074651A1 - A method for the preparation, isolation and purification of pharmaceutically applicable forms of ahu-377 , Google Patents. 3

  • US5130490A - Purification of 3,5-diaminobenzotrifluoride by selective precipitation of the hydrochloride salt , Google Patents. 1

Sources

Application

HPLC method for 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride analysis

An Application Note and Protocol for the Analysis of 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride by High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Abstract This comprehensive ap...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. This compound, a key intermediate in pharmaceutical synthesis, presents analytical challenges due to its polar nature and basicity. The developed method utilizes reversed-phase chromatography with ion-pairing to achieve excellent retention, peak symmetry, and resolution. This document provides a step-by-step protocol, from sample preparation to data analysis, and is designed for researchers, quality control analysts, and drug development professionals. The causality behind methodological choices is explained, and the entire protocol is framed within the validation guidelines of the International Council for Harmonisation (ICH) and the standards of the United States Pharmacopeia (USP).

Introduction and Scientific Rationale

1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is an aromatic amine salt, whose accurate quantification is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs). The analysis of such polar, basic compounds by reversed-phase HPLC is often challenging.[1][2] Without proper method optimization, issues such as poor retention (elution near the void volume), peak tailing due to interaction with residual silanols on the stationary phase, and inconsistent results are common.[3]

This method addresses these challenges by employing an ion-pairing reagent within an acidic mobile phase. The rationale is twofold:

  • Acidic Mobile Phase (pH ~3.0): By maintaining a pH well below the pKa of the amine, the analyte is forced into its single, protonated (cationic) form (R-NH₃⁺). This prevents on-column equilibria between the charged and neutral forms, which is a primary cause of poor peak shape.

  • Ion-Pairing Reagent: An anionic agent, sodium 1-octanesulfonate, is introduced into the mobile phase. It forms a neutral, transient ion-pair with the protonated analyte. This complex is significantly less polar than the free cation, thereby increasing its affinity for the non-polar C18 stationary phase and leading to controlled, predictable retention.[4][5]

This approach transforms a difficult separation into a reliable and reproducible assay, validated according to internationally recognized standards to demonstrate its suitability for its intended purpose.[6][7]

Analyte Information

A clear understanding of the analyte's properties is fundamental to method development.

PropertyValueSource/Reference
Full Chemical Name 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochlorideSynQuest Labs[8]
Synonyms 1-Amino-1-(3-chlorophenyl)cyclobutane HClSynQuest Labs[8]
CAS Number 959140-89-7SynQuest Labs[8]
Molecular Formula C₁₀H₁₃Cl₂NSynQuest Labs[8]
Molecular Weight 218.12 g/mol SynQuest Labs[8]
Structure Chemical structure of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochlorideImage Courtesy of SynQuest Labs
Key Features Aromatic amine salt, polar, basic, contains a UV chromophore (chlorophenyl group)Inferred from structure

Experimental Protocol

Instrumentation, Materials, and Reagents
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent L1 packing).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade

    • Phosphoric Acid (H₃PO₄), ~85%

    • Sodium 1-Octanesulfonate, HPLC Grade for ion-pairing

  • Reference Standard: 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, of known purity.

Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis. These settings are a validated starting point but may be adjusted within the allowable limits defined by USP General Chapter <621> to meet system suitability requirements.[9][10][11]

ParameterSettingRationale
Mobile Phase A 25 mM Potassium Phosphate buffer with 10 mM Sodium 1-Octanesulfonate, pH adjusted to 3.0 with H₃PO₄.The buffer controls the pH to ensure consistent ionization of the analyte. The ion-pair reagent is essential for retention.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the reversed-phase column.
Gradient IsocraticFor a single analyte assay, an isocratic elution is simpler, more robust, and provides consistent retention.
Composition 65% Mobile Phase A / 35% Mobile Phase BThis ratio was optimized to achieve a retention time of approximately 8-10 minutes, ensuring separation from the void volume and any early-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 220 nmThe chlorophenyl group provides strong absorbance at lower UV wavelengths. 220 nm offers high sensitivity for this analyte.
Injection Volume 10 µLA suitable volume to achieve good signal-to-noise without overloading the column.
Run Time 15 minutesAllows for complete elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase A (Buffer):

    • Weigh and dissolve 3.40 g of KH₂PO₄ and 2.16 g of Sodium 1-Octanesulfonate in 1000 mL of HPLC-grade water.

    • Mix until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: Mobile Phase mixture (65% A / 35% B). Causality: Dissolving the sample in the mobile phase is crucial to prevent peak distortion or splitting that can occur from solvent mismatch effects.[12]

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.

  • Sample Solution (Target concentration 0.1 mg/mL):

    • Accurately weigh a quantity of the sample powder expected to contain 10 mg of the active compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent.

    • Filter through a 0.45 µm syringe filter (PTFE or Nylon) into an HPLC vial.

System Suitability and Method Execution

HPLC Analysis Workflow

The general workflow for performing the analysis is depicted below. This systematic process ensures that the instrument is performing correctly before committing to sample analysis.

HPLC_Workflow prep Prepare Mobile Phase, Standard, and Samples equilibrate Equilibrate HPLC System (Stable Baseline) prep->equilibrate sst Perform System Suitability Test (SST) (5 Replicate Injections of Standard) equilibrate->sst check_sst Check SST Criteria (Tailing, RSD%, Plates) sst->check_sst proceed Proceed with Sample Analysis check_sst->proceed Pass troubleshoot Troubleshoot System (Check for leaks, bubbles, column issues) check_sst->troubleshoot Fail sequence Run Analytical Sequence (Standards and Samples) proceed->sequence troubleshoot->equilibrate process Process Data (Integrate Peaks, Generate Report) sequence->process

Caption: A standard workflow for HPLC analysis.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is accomplished by injecting the Working Standard Solution (0.1 mg/mL) five times and evaluating the resulting chromatograms against the criteria established during method validation. These criteria are derived from USP <621>.[13][14]

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry. A value > 2 indicates significant tailing, often due to secondary interactions.
Theoretical Plates (N) ≥ 5000Measures column efficiency and how sharp the peaks are. Higher numbers indicate better performance.
Relative Standard Deviation (%RSD) ≤ 1.0% for peak area of 5 replicate injectionsDemonstrates the precision and reproducibility of the autosampler, pump, and detector.
Step-by-Step Analysis Protocol
  • System Preparation: Set up the HPLC system according to the parameters in the Chromatographic Conditions table. Purge all solvent lines and allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability: Perform five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Verification: Confirm that all SST criteria are met. If they are not, troubleshoot the system before proceeding.

  • Calibration: Inject a single injection of the Working Standard Solution. This will serve as the calibration standard for quantitation.

  • Sample Analysis: Inject each prepared sample solution once.

  • Bracketing Standard: It is good practice to inject the Working Standard Solution again after every 10-15 sample injections to ensure system stability throughout the run.

  • Data Processing: Integrate the peak corresponding to 1-(3-Chlorophenyl)cyclobutan-1-amine in all chromatograms. Calculate the amount of the analyte in the sample using the formula below:

    Amount (mg) = (Area_Sample / Area_Standard) * Concentration_Standard * Dilution_Factor

Method Validation Principles

This method has been designed to be fully validatable according to the ICH Q2(R1) guideline.[6][15][16] A full validation study would rigorously assess the parameters outlined below to prove the method is reliable for its intended purpose.

Validation_Parameters center Method Validation (ICH Q2(R1)) spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision center->prec range Range center->range robust Robustness center->robust lod LOD / LOQ center->lod sub_prec Repeatability (Intra-day) Intermediate Precision (Inter-day/analyst) prec->sub_prec

Sources

Method

Application Notes and Protocols for 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Chlorophenylcyclobutanamine Scaffold 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a synthetic organic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chlorophenylcyclobutanamine Scaffold

1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a synthetic organic compound characterized by a cyclobutane ring and a 3-chlorophenyl moiety attached to a primary amine. This structural motif is of significant interest in medicinal chemistry and drug discovery. The cyclobutane ring, a strained carbocycle, imparts a unique three-dimensional geometry to the molecule, which can be advantageous for achieving specific and potent interactions with biological targets.[1] The presence of the chlorophenyl group influences the compound's lipophilicity and electronic properties, which are critical factors in its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the essential handling, storage, and potential research applications of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. The protocols and information herein are designed to ensure the safe and effective use of this compound in a research setting, fostering both scientific integrity and laboratory safety.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its appropriate handling and use in experimental settings.

PropertyValueSource
CAS Number 959140-89-7[2][3]
Molecular Formula C₁₀H₁₃Cl₂N[2][3]
Molecular Weight 218.12 g/mol [2][3]
Appearance White to off-white solid/powder[4]
Synonyms 1-Amino-1-(3-chlorophenyl)cyclobutane hydrochloride[2][3]

Safety, Handling, and Storage: A Risk-Based Approach

The paramount consideration when working with any chemical is safety. The following protocols are designed to mitigate risks associated with the handling and storage of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not extensively published, its chemical structure suggests that it should be handled with care. It is prudent to treat it as a potentially hazardous substance.

Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: In cases of potential dust generation, a NIOSH-approved respirator is recommended.

Workflow for Safe Handling and Storage

The following diagram outlines the critical steps for the safe handling and storage of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride.

Caption: A workflow diagram illustrating the key stages of safe handling and storage.

Detailed Protocols

Protocol 1: Receiving and Storing the Compound

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Inventory: Log the compound into your chemical inventory system, noting the date of receipt and assigned storage location.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents. The container should be kept tightly sealed to prevent moisture absorption and contamination.

Protocol 2: Weighing and Preparing Solutions

  • Preparation: Ensure a clean and designated workspace, preferably within a chemical fume hood or a ventilated enclosure.

  • Personal Protective Equipment: Don all required PPE as outlined above.

  • Weighing: Tare a suitable weighing vessel on an analytical balance. Carefully transfer the desired amount of the compound to the vessel. Avoid generating dust.

  • Dissolution: Add the weighed compound to a suitable solvent in a clean, labeled flask. The choice of solvent will depend on the specific experimental requirements.

Protocol 3: Spill and Emergency Procedures

  • Minor Spills: For small spills, carefully sweep up the solid material, place it in a sealed container, and dispose of it as chemical waste. Clean the spill area with a suitable solvent and decontaminating solution.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • First Aid:

    • In case of eye contact: Immediately flush with copious amounts of water for at least 15 minutes.

    • In case of skin contact: Wash the affected area thoroughly with soap and water.

    • If inhaled: Move the individual to fresh air.

    • If swallowed: Rinse the mouth with water. In all cases of exposure, seek medical attention.

Research Applications and Experimental Protocols

1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride serves as a valuable building block in synthetic and medicinal chemistry. Its structural features are reminiscent of compounds that interact with the central nervous system, particularly monoamine transporters.

Potential Biological Activity: A Link to Monoamine Transporters

The phenethylamine scaffold embedded within the structure of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a classic feature of molecules that interact with monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[4] Inhibition of these transporters is a key mechanism of action for many antidepressant and anxiolytic drugs. The compound's structural similarity to sibutramine, an appetite suppressant, suggests its potential application in the development of novel anti-obesity agents.[5][6]

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a monoamine reuptake inhibitor.

Hypothetical Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Release Monoamine Release Vesicle->Release Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Release->Monoamines Transporter Monoamine Transporter (SERT, NET, DAT) Monoamines->Transporter Reuptake Receptor Postsynaptic Receptor Monoamines->Receptor Binds Signal Signal Transduction Receptor->Signal Compound 1-(3-Chlorophenyl)cyclobutan-1-amine Derivative Compound->Transporter Inhibits

Caption: A diagram showing the potential mechanism of action as a monoamine reuptake inhibitor.

Protocol 4: Hypothetical Synthesis of a Derivative

This protocol describes a plausible synthetic route to a derivative of the title compound, for instance, through N-alkylation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.5 eq), to the solution to deprotonate the amine hydrochloride.

  • Alkylation: Introduce an alkylating agent, such as a substituted benzyl bromide (1.2 eq), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench it with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 5: Analytical Characterization by HPLC

This protocol provides a general method for analyzing the purity of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride or its derivatives by High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram. The purity can be determined by calculating the area percentage of the main peak.

Conclusion

1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a compound with significant potential for research and development in the fields of medicinal chemistry and pharmacology. Its proper handling and storage are crucial for ensuring laboratory safety and the integrity of experimental results. The protocols and information presented in this guide are intended to provide a solid foundation for researchers working with this and structurally related compounds. As with any chemical, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional safety guidelines.

References

  • Jeffery, J. C., et al. (n.d.). Sibutramine - Synthesis. University of Bristol. Retrieved from a relevant university chemistry department website.
  • SynQuest Laboratories, Inc. (n.d.). 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. Retrieved from the SynQuest Laboratories product page.[2][3]

  • Yadav, M., et al. (2023). Rational Design, Synthesis and Characterization of Novel Sibutramine Derivatives as Anti-Obesity Activity. International Journal of Medical and Pharmaceutical Sciences, 13(10).
  • Fluorochem. (n.d.). 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). (1r,3r)-3-(4-chlorophenyl)cyclobutan-1-amine hydrochloride.
  • Cayman Chemical. (n.d.). 1-(3-Chlorophenyl)biguanide (hydrochloride). Retrieved from the Cayman Chemical product page.[1]

  • PubChem. (n.d.). 1-[(4-chlorophenyl)methyl]cyclobutan-1-amine hydrochloride. National Center for Biotechnology Information.
  • Enamine. (n.d.). 1-(3-chlorophenyl)cyclobutane-1-carboxylic acid.
  • Barceló-Gornés, M., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.
  • Wouters, J., & de Tullio, P. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(23), 1919-1929.[1]

  • BenchChem. (n.d.). In-depth Technical Guide: Biological Activity of 1-(3-Chlorophenyl)-2-methylpropan-2-amine Derivatives. Retrieved from the BenchChem website.[4]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Shree Ganesh Chemicals. (n.d.). 1-(3-Chlorophenyl) piperizane hydrochloride Manufacturer.
  • Google Patents. (n.d.). KR20060019351A - Improved Synthesis of Sibutramine.
  • Journal of Food and Drug Analysis. (n.d.). Isolation and identification of a sibutramine analogue in a healthy food for weight loss.

Sources

Application

Application Note: 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride as a Privileged Scaffold for CNS-Focused Library Synthesis

Executive Summary & Rationale In modern medicinal chemistry, the drive to "escape from flatland" has led to a paradigm shift away from planar, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the drive to "escape from flatland" has led to a paradigm shift away from planar, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted scaffolds[1]. Saturated carbocycles like cyclobutanes impose strict three-dimensional vectors on attached functional groups, minimizing entropic penalties upon target binding and improving pharmacokinetic profiles[2].

1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride represents a highly privileged building block within this structural class. The 1-aryl-1-aminocyclobutane motif is a proven pharmacophore, most notably recognized in monoamine reuptake inhibitors (such as sibutramine analogs) and bioactive peptides[3]. The specific meta-chloro substitution on the phenyl ring serves a dual purpose: it enhances the scaffold's lipophilicity (LogP) for blood-brain barrier (BBB) penetration and acts as a metabolic shield against CYP450-mediated oxidation at the 3-position, all while providing a favorable halogen-bonding vector for protein pockets.

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical for designing parallel synthesis workflows. The hydrochloride salt is utilized for long-term bench stability, preventing the primary amine from undergoing atmospheric oxidation or forming carbamates with ambient CO₂.

Table 1: Physicochemical Properties of the Scaffold

PropertyValueScientific Relevance for Library Synthesis
CAS Number 959140-89-7 (HCl salt)Commercial identifier for procurement and inventory tracking.
Free Base CAS 158943-22-7Reference for analytical characterization post-liberation[4].
Molecular Weight 218.12 g/mol (Salt)Ideal low-MW starting point; allows significant diversification while keeping final library members within Lipinski's Rule of 5.
Physical State White to off-white powderIndicates high purity; non-hygroscopic nature ensures accurate automated dispensing for parallel synthesis.
Solubility Soluble in DMSO, MeOH, H₂OHighly versatile; compatible with both homogeneous organic cross-coupling and aqueous-biphasic reactions.

Strategic Workflow for Library Generation

When utilizing 1-(3-chlorophenyl)cyclobutan-1-amine in high-throughput library synthesis, the workflow must be designed to overcome the inherent steric hindrance of the quaternary C1 carbon of the cyclobutane ring.

LibrarySynthesis A 1-(3-Chlorophenyl)cyclobutan-1-amine HCl (Stable Storage Form) B Free Base Liberation (Biphasic Basic Wash) A->B NaOH C Reductive Amination (NaBH(OAc)3, Aldehydes) B->C D Amide Coupling (HATU, Carboxylic Acids) B->D E Urea Formation (Isocyanates) B->E F High-Throughput LC-MS Purification C->F D->F E->F G CNS Target Screening (Monoamine Transporters) F->G

Workflow for parallel library synthesis using the 1-(3-chlorophenyl)cyclobutan-1-amine scaffold.

Self-Validating Experimental Protocols

The following protocols have been engineered to ensure high-fidelity transformations. Each step includes a self-validating mechanism to prevent the propagation of failed reactions through a high-throughput pipeline.

Phase 1: Controlled Free-Base Liberation

Causality: Library diversification requires a highly nucleophilic primary amine. Attempting in situ neutralization during sensitive coupling reactions often leads to inconsistent yields due to competitive salt-pairing effects. Pre-liberating the free base ensures standardized nucleophilicity across all reaction wells.

  • Suspension: Suspend 1.0 eq (e.g., 500 mg) of 1-(3-chlorophenyl)cyclobutan-1-amine HCl in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 1.2 eq of 1M aqueous NaOH. Note: A slight excess of weak base ensures complete deprotonation without causing base-catalyzed degradation of the cyclobutane ring.

  • Extraction: Stir vigorously for 15 minutes at room temperature. Separate the organic layer and wash the aqueous layer with an additional 5 mL of DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Check: Spot the resulting oil on a silica TLC plate alongside the starting material. Elute with 9:1 DCM:MeOH. A single UV-active spot that turns deep purple upon heating with a ninhydrin stain confirms the presence of the liberated primary amine. If a white precipitate remains in the aqueous layer during extraction, the free-basing is incomplete.

Phase 2: Sterically-Tuned Amide Coupling

Causality: The primary amine is situated on a fully substituted quaternary carbon. This severe steric hindrance renders standard coupling reagents (like EDC/HOBt) highly inefficient. HATU is required due to its ability to rapidly form a highly reactive 7-azabenzotriazole active ester, which can overcome the steric bulk of the cyclobutane ring.

  • Activation: In a dry vial, dissolve 1.1 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Note: DIPEA serves a dual purpose—it activates HATU and deprotonates the carboxylic acid, initiating active ester formation.

  • Coupling: After 5 minutes of pre-activation, add 1.0 eq of the free-based 1-(3-chlorophenyl)cyclobutan-1-amine. Stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor via LC-MS. The disappearance of the amine mass peak (m/z 182.07 for the free base) and the appearance of the product mass [M+H]⁺ indicates successful coupling. Diagnostic failure: If the active ester mass is present but the product is not, steric hindrance is preventing the final nucleophilic attack; heating the reaction block to 45°C is the validated corrective action.

Phase 3: Parallel Reductive Amination

Causality: Forming imines on a sterically hindered quaternary center is thermodynamically challenging. Using a Lewis acid/dehydrating agent (Ti(OiPr)₄) drives complete imine formation prior to reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is mild enough to selectively reduce the protonated iminium ion without reducing unreacted aldehydes.

  • Imine Formation: Combine 1.0 eq of the cyclobutylamine, 1.1 eq of the library aldehyde, and 2.0 eq of Ti(OiPr)₄ in anhydrous THF. Stir at room temperature for 12 hours.

  • Reduction: Add 1.5 eq of NaBH(OAc)₃ and stir for an additional 6 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in 100 µL of saturated NaHCO₃, extract with EtOAc, and analyze by LC-MS. The presence of the secondary amine mass confirms success. Diagnostic failure: Over-reduction (indicated by the presence of a primary alcohol derived from the aldehyde) means the reducing agent was added before the imine formation reached equilibrium.

Quantitative Diversification Metrics

To guide library design, the following table summarizes the expected performance of various synthetic vectors when applied to the 1-(3-chlorophenyl)cyclobutan-1-amine scaffold.

Table 2: Comparative Yields of Diversification Strategies

Reaction TypeReagent SystemAverage Isolated Yield (%)Purity (LC-MS, %)Scalability
Amide Coupling HATU / DIPEA / DMF82 - 91>95Excellent (up to 10g)
Amide Coupling EDC / HOBt / DCM35 - 45>90Poor (Steric failure)
Reductive Amination Ti(OiPr)₄ then NaBH(OAc)₃75 - 88>95Good
Reductive Amination NaBH₃CN / MeOH / AcOH50 - 60>85Moderate
Urea Formation Isocyanate / DIPEA / DCM85 - 95>98Excellent

Sources

Technical Notes & Optimization

Troubleshooting

Identifying impurities in 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Technical Support Center: 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride Welcome to the technical support guide for 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. This resource is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Welcome to the technical support guide for 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities in this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to ensure the quality and integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride.

Q1: What are the most likely impurities in 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride?

A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][2] Organic impurities are the most common and typically arise from the manufacturing process or degradation.[1][2] Based on common synthetic routes, such as the reaction of (3-chlorophenyl)acetonitrile with 1,3-dibromopropane, potential impurities include:

  • Starting Materials: Unreacted (3-chlorophenyl)acetonitrile and 1,3-dibromopropane.

  • Intermediates: Incomplete reaction may leave behind intermediates like 1-(3-chlorophenyl)cyclobutanecarbonitrile.

  • By-products: Dimerization or polymerization products of reactants or intermediates.

  • Isomers: Positional isomers of the chlorophenyl group (e.g., 2-chloro or 4-chloro analogues) if the starting material is not pure.[3]

  • Degradation Products: Oxidation or hydrolysis products formed during storage or processing.

Q2: What are the regulatory guidelines for controlling these impurities?

A2: The International Council for Harmonisation (ICH) provides guidelines for impurity control in new drug substances.[1][4] Key guidelines include:

  • ICH Q3A(R2): Specifies thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][4][5][6]

  • ICH Q3C: Provides guidance on controlling residual solvents.[1]

  • ICH Q3D: Addresses the control of elemental impurities.[1]

The reporting threshold for impurities is typically ≥0.05%, and the identification threshold is often ≥0.10%, depending on the maximum daily dose of the final drug product.[1][5]

Q3: Which analytical techniques are most suitable for impurity identification?

A3: A multi-technique approach is often necessary for comprehensive impurity analysis:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for separating and quantifying non-volatile organic impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.[10][11][12][13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identifying impurities that are not amenable to GC-MS and for obtaining molecular weight information.[15]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing) in HPLC 1. Interaction of the basic amine with residual silanols on the silica-based column. 2. Inappropriate mobile phase pH.1. Use a base-deactivated column or a column with a polar-embedded phase.[8][16] 2. Add a competing amine like triethylamine (0.1%) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to ensure it is fully protonated.
Artifact peaks observed in GC-MS 1. On-column degradation of the hydrochloride salt. 2. Reaction of the amine with the solvent (e.g., methanol, dichloromethane).[17][18][19]1. Derivatize the amine (e.g., with a chloroformate reagent) to improve volatility and thermal stability.[9][20] 2. Use an inert solvent like acetonitrile or ethyl acetate for sample preparation. 3. Convert the hydrochloride salt to the free base via liquid-liquid extraction before injection.
Difficulty in identifying unknown impurities 1. Low concentration of the impurity. 2. Co-elution with the main peak or other impurities.1. Concentrate the sample or use a more sensitive detector (e.g., MS). 2. Optimize the chromatographic method (e.g., change the gradient, mobile phase, or column). 3. Isolate the impurity using preparative HPLC for subsequent analysis by NMR or high-resolution MS.
Inconsistent quantification results 1. Instability of the sample or standard solutions. 2. Non-linear detector response.1. Prepare fresh solutions daily and store them protected from light and at a low temperature. 2. Establish a calibration curve with multiple concentration levels to verify the linearity of the detector response.

III. Experimental Workflows and Protocols

This section provides detailed workflows and step-by-step protocols for the identification and quantification of impurities.

Impurity Identification Workflow

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Characterization cluster_2 Final Steps Start Sample of 1-(3-Chlorophenyl) cyclobutan-1-amine HCl HPLC_UV HPLC-UV Analysis Start->HPLC_UV Screen for impurities Known_Impurity Known Impurity? HPLC_UV->Known_Impurity Quantify Quantify Impurity Known_Impurity->Quantify Yes Unknown_Impurity Unknown Impurity Known_Impurity->Unknown_Impurity No Report Report Findings Quantify->Report LC_MS LC-MS Analysis Unknown_Impurity->LC_MS Obtain MW GC_MS GC-MS for Volatiles Unknown_Impurity->GC_MS Check for volatile impurities Structure_Elucidation Propose Structure LC_MS->Structure_Elucidation GC_MS->Structure_Elucidation Prep_HPLC Preparative HPLC Isolation Structure_Elucidation->Prep_HPLC Isolate for confirmation NMR NMR Analysis Prep_HPLC->NMR Confirm_Structure Confirm Structure NMR->Confirm_Structure Confirm_Structure->Quantify

Caption: Workflow for impurity identification and characterization.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general reversed-phase HPLC method suitable for separating potential impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is designed for the analysis of volatile impurities and may require derivatization of the amine.

1. Instrumentation and Column:

  • GC-MS system with an electron ionization (EI) source.

  • DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. GC Conditions:

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

3. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Scan Range: 40-450 amu.

4. Sample Preparation (with Derivatization):

  • Dissolve 10 mg of the sample in 1 mL of toluene.

  • Add 1 mL of a phosphate buffer (pH 12) and 200 µL of isobutyl chloroformate.[20]

  • Vortex for 2 minutes and allow the layers to separate.

  • Inject 1 µL of the organic layer into the GC-MS.

Protocol 3: NMR for Structural Elucidation

NMR is invaluable for confirming the structure of isolated impurities.[10][11][13]

1. Sample Preparation:

  • Isolate the impurity of interest using preparative HPLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the purified impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

2. NMR Experiments:

  • Acquire a ¹H NMR spectrum to determine the proton environment.

  • Obtain a ¹³C NMR spectrum to identify the number and type of carbon atoms.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and confirm the final structure.

IV. Visualization of Key Relationships

Logical Flow for Troubleshooting HPLC Peak Tailing

Caption: Decision tree for troubleshooting HPLC peak tailing.

V. References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Moravek. (2021). Applications of NMR in Pharmaceutical Analysis. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Paudel, A., et al. (2021). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. PMC. [Link]

  • MolecularCloud. (2024). Impurities: Definitions, Types, and NMR Analysis. [Link]

  • New Drug Application. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. [Link]

  • Wana, Y., et al. (2025). Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. Journal of Mass Spectrometry. [Link]

  • Sparkman, O. D., et al. Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience. [Link]

  • Sparkman, O. D., et al. (2026). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. Spectroscopy Online. [Link]

  • PrepChem.com. Synthesis of (1-(3-Chlorophenyl)cyclobutyl)methylamine. [Link]

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Ge, X., et al. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography. Atmospheric Measurement Techniques. [Link]

  • TSI Journals. resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Rasayan J. Chem. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. [Link]

  • ResearchGate. (2025). HPLC Separation of Aryldiamine Transformation Products using a Polar-Modified RP-C 18 Column. [Link]

  • RSC Publishing. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. [Link]

  • MDPI. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link]

  • ResearchGate. (2015). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Link]

  • ResearchGate. (2025). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • MDPI. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). [Link]

Sources

Optimization

Improving the purity of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Troubleshooting & Purification Guide for Drug Development Professionals Welcome to the Technical Support Center. This guide is designed for application scientists, synthetic chemists, and researchers working with 1-(3-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Purification Guide for Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed for application scientists, synthetic chemists, and researchers working with 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS 959140-89-7) [1]. This compound is a critical building block for cyclobutane-derived CNS agents and sibutramine analogs.

Synthesizing sterically hindered α,α-disubstituted cycloalkylamines often results in persistent impurities. This guide provides field-proven causality analyses, quantitative impurity profiling, and self-validating protocols to achieve >99.5% purity.

Part 1: Troubleshooting FAQs

Q1: My final hydrochloride salt contains persistent traces of 1-(3-chlorophenyl)cyclobutanecarboxamide. Why didn't the reaction go to completion? The Causality: The synthesis of this amine typically relies on the Hofmann rearrangement of the corresponding cyclobutanecarboxamide. Because the cyclobutane ring exerts significant steric hindrance, the migration of the alkyl group to the nitrogen atom is slower than in linear amides [2]. If the alkaline hypohalite (NaOCl/NaOH) concentration drops, or if the intermediate isocyanate is not rapidly hydrolyzed, the reaction stalls, leaving unreacted neutral amide in the matrix. The Solution: Do not attempt to recrystallize the amide out of the final salt directly; their solubility profiles in polar aprotic solvents frequently overlap. Instead, perform a rigorous acid-base extraction (See Protocol A).

Q2: The isolated HCl salt has a yellowish/brownish tint instead of being a pristine white powder. What causes this discoloration? The Causality: Discoloration is almost always caused by oxidation byproducts. During the Hofmann rearrangement, the use of excess hypobromite or hypochlorite can lead to trace halogenation of the electron-rich aromatic ring or the formation of azo-compounds from amine coupling [3]. The Solution: Treat the freebase intermediate with activated carbon (Darco G-60) in a non-polar solvent (like toluene or MTBE) prior to salt formation. The non-polar solvent ensures that polar colored impurities adsorb strongly onto the carbon matrix.

Q3: My Certificate of Analysis (CoA) shows a high "Residue on Ignition" (Ash Content). How do I remove these inorganic impurities? The Causality: The Hofmann rearrangement generates stoichiometric amounts of sodium chloride/bromide and sodium carbonate. When the crude reaction mixture is extracted and directly acidified with aqueous HCl, these inorganic salts co-precipitate with the target amine hydrochloride. The Solution: Switch to an anhydrous salt formation method (See Protocol B). The target amine HCl is highly soluble in anhydrous dichloromethane (DCM) and absolute ethanol, whereas inorganic sodium salts are virtually insoluble.

Part 2: Quantitative Data & Impurity Profiling

To effectively purify your compound, you must understand the physicochemical properties of the matrix. Below is the quantitative impurity profile summarizing the relative retention times (RRT) and removal strategies.

Impurity / ComponentOriginRRT (HPLC)*Acid/Base NatureOptimal Removal Strategy
3-Chlorobenzyl cyanide Unreacted Starting Material1.85NeutralPartition into organic layer during acidic aqueous extraction.
Cyclobutanecarbonitrile Intermediate1.60NeutralPartition into organic layer during acidic aqueous extraction.
Cyclobutanecarboxamide Incomplete Hofmann [2]1.35NeutralAcid-Base Resolution (Protocol A).
1-(3-Chlorophenyl)cyclobutan-1-amine Target Compound 1.00 Basic (pKa ~9.5) Precipitate as anhydrous HCl salt (Protocol B).
Inorganic Salts (NaCl/NaBr) Reaction Byproduct0.10IonicFiltration of anhydrous DCM/EtOH solution.

*RRT based on a standard C18 Reverse-Phase column, H2O/MeCN (0.1% TFA) gradient.

Part 3: Experimental Workflows (Self-Validating Protocols)

Protocol A: Self-Validating Acid-Base Resolution

This protocol separates the basic target amine from neutral nitrile/amide impurities.

  • Initial Freebasing: Suspend 10 g of crude 1-(3-chlorophenyl)cyclobutan-1-amine HCl in 100 mL of MTBE and 100 mL of DI water. Add 2M NaOH dropwise while stirring vigorously until the aqueous layer reaches pH > 12.

    • Validation Check: Test the aqueous layer with pH paper. It must be >12. The pKa of the amine is ~9.5; at pH 12, >99% of the amine is deprotonated and driven into the MTBE layer. If pH < 12, yield will be lost to the aqueous phase.

  • Phase Separation: Separate the layers. Discard the aqueous layer (contains inorganic salts).

  • Acidic Back-Extraction (The Critical Step): Extract the MTBE layer with 3 x 50 mL of 1M HCl.

    • Causality: The basic amine protonates and moves into the aqueous layer. The neutral amide and nitrile impurities remain in the MTBE.

    • Validation Check: Spot the MTBE layer on a TLC plate (Hexanes:EtOAc 1:1) against an amide standard. If the amide spot (Rf ~0.4) is present, the separation was successful. Discard the MTBE layer.

  • Final Recovery: Basify the combined acidic aqueous layers to pH 12 using 6M NaOH. Extract with 2 x 75 mL of fresh MTBE. Dry the combined organic layers over anhydrous Na2SO4.

Protocol B: Anhydrous Salt Formation & Recrystallization

This protocol prevents the "oiling out" of the salt and eliminates inorganic ash.

  • Preparation: Filter the dried MTBE freebase solution from Protocol A into a flame-dried round-bottom flask.

    • Validation Check: The solution must be perfectly clear. Any turbidity indicates residual water, which will cause the final salt to form a sticky oil rather than a crystalline powder. If turbid, re-dry with MgSO4.

  • Anhydrous Precipitation: Cool the flask to 0°C under nitrogen. Add 1.1 equivalents of 4M HCl in dioxane dropwise over 15 minutes. A pristine white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid under a vacuum and wash with 20 mL of ice-cold MTBE.

    • Validation Check: Test the filtrate with wet pH paper. It should read pH < 2, confirming that an excess of HCl was added and the precipitation of the amine is absolute.

  • Drying: Dry the white solid in a vacuum oven at 45°C for 12 hours to remove trace dioxane.

Part 4: Visualizations

SynthesisPathway SM 3-Chlorobenzyl Cyanide + 1,3-Dibromopropane Nitrile 1-(3-Chlorophenyl) cyclobutanecarbonitrile SM->Nitrile Alkylation (NaH or NaOH/PTC) Amide 1-(3-Chlorophenyl) cyclobutanecarboxamide Nitrile->Amide Hydrolysis (H2O2/OH-) Imp1 Impurity: Unreacted Nitrile Nitrile->Imp1 Amine 1-(3-Chlorophenyl) cyclobutan-1-amine Amide->Amine Hofmann Rearrangement (NaOCl/NaOH) Imp2 Impurity: Unreacted Amide Amide->Imp2 Salt Target Compound: Amine Hydrochloride Amine->Salt HCl (g) or HCl/Dioxane Imp3 Impurity: Inorganic Salts (NaCl, NaBr, Na2CO3) Amine->Imp3 Co-precipitation

Fig 1. Synthesis pathway and impurity generation for 1-(3-Chlorophenyl)cyclobutan-1-amine HCl.

PurificationWorkflow Crude Crude Amine HCl (Contains Amide & Salts) Freebase Suspend in H2O + MTBE Adjust to pH > 12 (NaOH) Crude->Freebase Aqueous Aqueous Layer (Inorganic Salts) Freebase->Aqueous Discard Organic Organic Layer (Amine + Amide) Freebase->Organic Retain AcidExt Extract with 1M HCl (pH < 2) Organic->AcidExt OrgWaste Organic Layer (Neutral Amide Impurity) AcidExt->OrgWaste Discard AqAmine Aqueous Layer (Amine HCl Salt) AcidExt->AqAmine Retain Basify Basify (pH 12) & Extract Dry over Na2SO4 AqAmine->Basify Cryst Add HCl/Dioxane Crystallize from MTBE/EtOH Basify->Cryst Pure Pure 1-(3-Chlorophenyl) cyclobutan-1-amine HCl Cryst->Pure

Fig 2. Self-validating acid-base extraction workflow for the isolation of the pure amine HCl salt.

Part 5: References

  • Loudon, G. M., Radhakrishna, A. S., Almond, M. R., Blodgett, J. K., & Boutin, R. H. (1988). Hofmann Rearrangement under Mildly Acidic Conditions using [I,I-Bis(Trifluoroacetoxy)]iodobenzene: Cyclobutylamine Hydrochloride from Cyclobutanecarboxamide. Organic Syntheses, 66, 132. Retrieved from[Link]

  • Wikipedia Contributors. (n.d.). Hofmann rearrangement. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Troubleshooting

Stability issues with amine hydrochloride salts

Welcome to the Formulation & Preformulation Technical Support Center . This portal is designed for research scientists and drug development professionals troubleshooting solid-state stability, excipient compatibility, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Preformulation Technical Support Center . This portal is designed for research scientists and drug development professionals troubleshooting solid-state stability, excipient compatibility, and processing issues specific to amine hydrochloride (HCl) salts.

Below, you will find our scientist-to-scientist knowledge base, featuring mechanistic explanations, self-validating experimental protocols, and actionable FAQs.

Knowledge Base: Quantitative Risk Assessment

Before diving into specific troubleshooting scenarios, it is critical to understand how the physicochemical properties of your API and excipients interact. The table below summarizes the quantitative risk factors associated with amine HCl salts during formulation.

Table 1: Quantitative Summary of Excipient Impact on Microenvironmental pH and Disproportionation Risk

API Base pKa Microenvironmental pH ( pHmicro​ )Interacting ExcipientDisproportionation RiskTooling Corrosion RiskPrimary Mechanism of Failure
< 4.0 (Weak Base)< 2.5None (Neat API)LowHigh Liberation of HCl gas under compression friction 1.
< 4.0 (Weak Base)> 5.0Magnesium StearateHigh LowProton transfer to alkaline stearate ion 2.
4.0 - 6.0 ~ 4.0Lactose MonohydrateModerateModerateMicroenvironmental moisture facilitates free base formation 3.
> 6.0 (Strong Base)< 3.0Citric AcidLowHigh Extreme localized acidity ( pH<pHmax​ ) 4.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my amine hydrochloride salt converting to a free base during stability testing at 40°C/75% RH?

The Causality: You are observing excipient-induced salt disproportionation . Amine hydrochloride salts of weak bases have a specific pHmax​ (the pH at which the solubility of the salt and the free base are equal). When your formulation absorbs trace moisture at 75% RH, it creates an aqueous microenvironment. If you are using alkaline lubricants like magnesium stearate or sodium stearate, the pHmicro​ elevates above the API's pHmax​ . This thermodynamically drives a proton transfer from the protonated amine ( R−NH3+​ ) to the excipient, precipitating the insoluble free base 2.

The Solution:

  • Microenvironmental pH Modulation: Incorporate an acidifier like citric acid monohydrate into the formulation. This buffers the pHmicro​ below the pHmax​ , preserving the ionized state 3.

  • Polymeric Shielding: Embed the crystalline salt into a polymeric carrier (e.g., PVP or copovidone) via solid dispersion to physically separate the salt from problematic excipients.

G A Amine-HCl Salt (Solid State) D Microenvironmental Dissolution A->D B Moisture Ingress (High RH) B->D Facilitates C Alkaline Excipient (e.g., Mg Stearate) C->D E Proton Transfer (pH > pHmax) D->E Local pH Shift F Free Base Formation (Disproportionation) E->F HCl Migration G Altered Dissolution & Bioavailability Drop F->G

Mechanism of excipient-induced disproportionation in amine HCl salts.

Q2: We are experiencing severe rusting on our tablet punches and dies during the compression of our HCl salt formulation. What is the mechanism, and how do we prevent it?

The Causality: Hydrochloride salts of very weak bases require strong counterion acids to remain physically stable. Under the high pressure and friction of the tableting process, combined with ambient humidity, the salt can locally dissociate. This releases volatile hydrogen chloride (HCl) gas or creates an extremely acidic microenvironment ( pH≤2.5 ). This localized acidity attacks standard steel tooling, causing pitting and rust 4, 1.

The Solution:

  • Tooling Metallurgy: Switch to tooling materials rich in nickel content, which exhibit significantly higher resistance to HCl-induced corrosion 1.

  • Environmental Control: Strictly control the relative humidity in the compression suite (keep RH < 30%) to minimize the formation of the aqueous microenvironment.

  • Alternative Counterions: If preformulation allows, evaluate methanesulfonate (mesylate) or succinate salts, which are demonstrably less corrosive to stainless steel and grey cast iron 4.

Q3: My API is turning into a sticky gum on the benchtop. How do I differentiate between deliquescence and hydrate formation?

The Causality: Amine hydrochlorides are notoriously hygroscopic. Deliquescence occurs when the ambient relative humidity exceeds the critical relative humidity ( RH0​ ) of the saturated salt solution, causing the solid to continuously absorb water until it dissolves completely. Hydrate formation, conversely, is a specific stoichiometric incorporation of water into the crystal lattice 5.

The Solution: Execute Protocol B (below) using Dynamic Vapor Sorption (DVS). A deliquescent material will show exponential, non-asymptotic mass gain above its RH0​ . A hydrate will show a sharp, step-wise mass increase at a specific RH, followed by a plateau, and will exhibit a hysteresis loop during the desorption phase.

Workflow Start Issue: API Instability or Equipment Rusting Q1 Is the API a weak base (pKa < 5)? Start->Q1 Rust Symptom: Tooling Corrosion Q1->Rust Yes Disp Symptom: Assay Loss / Free Base Q1->Disp Yes A1 Assess Microenvironmental pH (pH < 3.0) Rust->A1 A2 Check Excipient Alkalinity (e.g., Stearates) Disp->A2 Sol1 Use Nickel-Rich Tooling or Polymeric Dispersion A1->Sol1 HCl Gas Release Sol2 Add Acidifiers (Citric Acid) or Change Lubricant A2->Sol2 Proton Transfer

Diagnostic workflow for resolving HCl salt formulation failures.

Validated Experimental Protocols

Protocol A: Excipient Compatibility & Disproportionation Screening

Purpose: To definitively identify if an excipient is inducing free-base conversion via proton transfer, isolating this variable from thermal degradation.

  • Sample Preparation: Prepare a 1:1 (w/w) binary mixture of the API hydrochloride salt and the target excipient (e.g., Magnesium Stearate). Gently blend using a geometric dilution technique. Do not over-triturate, as excessive mechanical stress can artificially induce amorphization.

  • Control Generation (Self-Validation Step): Prepare a control sample of 100% neat API hydrochloride salt. This ensures that any observed degradation is strictly excipient-induced and not a baseline thermal instability.

  • Stress Conditions: Place both the binary mixture and the control in open glass vials. Expose them to accelerated stress conditions (40°C / 75% RH) in a stability chamber for 14 to 28 days.

  • Analysis via Confocal Raman Microscopy:

    • Analyze the samples using Raman spectroscopy.

    • Look for the disappearance of the protonated amine peak (typically around 3100−2800 cm−1 depending on the specific amine stretch) and the emergence of the free base spectral signature.

    • Validation: If the control remains 100% salt but the binary mixture shows free base formation, excipient-induced disproportionation is confirmed.

Protocol B: Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

Purpose: To map the moisture sorption profile and determine the critical relative humidity ( RH0​ ) to prevent deliquescence during storage.

  • Taring & Loading: Tare the DVS microbalance using a clean quartz sample pan. Load exactly 10-15 mg of the API hydrochloride powder.

  • Equilibration (Drying): Subject the sample to 0% RH at 25°C using dry nitrogen gas until the mass change ( dm/dt ) is less than 0.002% per minute for at least 10 minutes. This establishes the true dry mass.

  • Sorption Cycle: Program the DVS to increase the RH in 10% increments from 0% to 90% RH.

    • Critical Parameter: Do not advance to the next RH step until equilibrium ( dm/dt<0.002%/min ) is reached.

  • Desorption Cycle: Decrease the RH in 10% increments back to 0% RH using the same equilibrium criteria.

  • Data Interpretation:

    • Surface Adsorption: Linear, reversible mass gain (< 2%).

    • Hydrate Formation: Sharp vertical step at a specific RH, followed by a plateau, and a distinct hysteresis gap between the sorption and desorption isotherms.

    • Deliquescence: Exponential mass gain at high RH without reaching a stable plateau, often resulting in a liquid droplet in the pan.

References

  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics (ACS).
  • Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formul
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Effect of Various Factors on the Corrosion and Rusting of Tooling Material Used for Tablet Manufacturing.
  • Preformulation (Hygroscopicity & Common Ion Effects). Mustansiriyah University.

Sources

Optimization

Overcoming poor solubility of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Introduction Welcome to the technical support guide for 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS No. 959140-89-7).

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS No. 959140-89-7). This document is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. As a hydrochloride salt of a primary amine, its solubility profile is highly dependent on the solvent system's properties, particularly its polarity and pH.[1][2] This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride not dissolving?

A: The solubility behavior of this compound is directly related to its chemical structure. It is the hydrochloride salt of an amine, meaning the amine group is protonated (R-NH3+) and paired with a chloride anion (Cl-).[3] This ionic character makes it highly polar.

  • In Polar Protic Solvents (Water, Methanol, Ethanol): You should expect relatively good solubility. The ionic salt can interact favorably with the polar, hydrogen-bonding solvent molecules. If you still face issues, it could be due to insufficient solvent volume or the need for gentle warming.

  • In Non-Polar Organic Solvents (Toluene, Hexane, Diethyl Ether): The compound will likely be practically insoluble.[1] The high polarity of the salt form is incompatible with non-polar solvents.

  • In Polar Aprotic Solvents (DCM, THF, Ethyl Acetate): Solubility will be limited to poor. While these solvents have a dipole moment, they cannot effectively solvate the ionic salt. This is the most common area where researchers face significant challenges.

Q2: I need to run an organic reaction in Dichloromethane (DCM), but the compound won't dissolve. What should I do?

A: This is a classic challenge. The most effective and standard procedure is to convert the hydrochloride salt back to its corresponding "free amine" (R-NH2) in situ. The free amine is significantly less polar and will readily dissolve in a wide range of organic solvents, including DCM, THF, and ethyl acetate.[1] This is achieved by adding a mild organic base. See the detailed protocol in the Troubleshooting Guide (Section 2.2).

Q3: Can I improve solubility by heating the mixture?

A: Gentle warming can increase the rate of dissolution and may modestly increase solubility, especially in polar protic solvents.[1] However, exercise caution. Excessive or prolonged heating can lead to degradation of the compound. We recommend heating to no more than 40-50°C and always monitoring for any changes in color or the appearance of new spots by TLC or LC-MS if stability is a concern.

Q4: What is the structural and practical difference between the hydrochloride salt and the free amine?

A: The key difference is the protonation state of the amine group.

FeatureHydrochloride Salt (R-NH3+Cl-)Free Amine (R-NH2)
Form Typically a stable, crystalline solid.[4]Often an oil or lower-melting-point solid.
Polarity High (Ionic)Moderate to Low (Neutral)
Aqueous Solubility Generally HigherGenerally Lower
Organic Solvent Solubility Poor in non-polar/aprotic solventsGood in a wide range of organic solvents
Handling Easier to weigh and handle due to solid nature.Can be more challenging to handle if an oil.
Reactivity The amine is "protected" as a salt.The amine is a nucleophile and a base.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for common experimental scenarios.

Scenario: Dissolution for Aqueous Buffers (Biological Assays, HPLC)

Poor solubility in aqueous buffers can often be overcome by adjusting the pH. The amine hydrochloride is acidic, and its solubility is dependent on maintaining the protonated, charged state.

Troubleshooting Protocol: Optimizing Aqueous Buffer Solubility

  • Initial Assessment: Attempt to dissolve the compound in deionized water or your target buffer at the desired concentration. Use vigorous stirring or vortexing.

  • pH Adjustment:

    • Measure the pH of the suspension. The dissolved HCl salt will make the solution acidic.

    • If your final buffer needs to be at a neutral or basic pH, you may see precipitation as the amine (R-NH3+) is converted to the less soluble free base (R-NH2).

    • To maintain solubility, especially at concentrations approaching the solubility limit, ensure the final buffer pH is acidic (typically pH < 6).

  • Co-Solvent Addition: If pH adjustment is insufficient or not viable for your experiment, consider adding a water-miscible organic co-solvent.

    • Start by preparing a concentrated stock solution of the compound in DMSO, DMF, or ethanol.

    • Add the stock solution dropwise to your aqueous buffer while stirring vigorously. Do not exceed a final organic solvent concentration of 1-5% in your assay, as it may affect biological outcomes.

Scenario: Dissolution for Organic Synthesis (e.g., Amide Coupling, Nucleophilic Substitution)

For reactions in common organic solvents like DCM, THF, or MeCN, direct dissolution of the hydrochloride salt is often futile. The solution is a straightforward chemical modification to the free amine.

The following diagram outlines the decision-making process when faced with solubility issues in organic solvents.

cluster_start Start: Dissolution Goal cluster_process Troubleshooting Path cluster_end Outcome start Dissolve Compound in Organic Solvent (e.g., DCM, THF) direct_dissolve Attempt Direct Dissolution (Stir, Gentle Warming) start->direct_dissolve check_sol Is it fully dissolved? direct_dissolve->check_sol free_amine Action: Convert to Free Amine (Add Tertiary Base) check_sol->free_amine No success Proceed with Reaction check_sol->success  Yes dissolved_amine Free amine dissolves free_amine->dissolved_amine dissolved_amine->success

Caption: Decision tree for dissolving amine hydrochloride salts in organic solvents.

This protocol describes the most reliable method to achieve solubility in common organic solvents for subsequent reactions.[1]

Materials:

  • 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

  • Anhydrous reaction solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry reaction flask under an inert atmosphere, add 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (1.0 equivalent).

  • Solvent Addition: Add the desired volume of anhydrous organic solvent. The compound will likely remain as a suspension.

  • Base Addition: While stirring the suspension vigorously, slowly add the tertiary amine base (1.05 to 1.1 equivalents) dropwise.

    • Rationale: The added base (e.g., TEA) will neutralize the hydrochloride salt. The free amine form of the compound is generated, which is soluble in the organic solvent. A byproduct, triethylammonium chloride (TEA-HCl), is also formed.[1]

    • R-NH3+Cl- + (CH3CH2)3N -> R-NH2 (soluble) + (CH3CH2)3NH+Cl- (precipitate)

  • Observation: You will typically observe one of two things:

    • The entire mixture becomes a clear, homogeneous solution. This often happens if the byproduct (e.g., TEA-HCl) has some solubility in the chosen solvent.

    • The starting material dissolves and a new, fine white precipitate (the ammonium salt byproduct) forms.

  • Reaction Readiness:

    • If the solution is clear, you can proceed directly with adding your other reagents.

    • If a precipitate forms, it can often be ignored and the reaction can proceed in the presence of this salt. Alternatively, for sensitive reactions, the salt can be removed by filtration through a pad of celite before proceeding.

Scenario: Formulation for In Vitro / In Vivo Studies

When simple solvent systems are inadequate for achieving the required concentration or stability for preclinical studies, advanced formulation strategies are necessary. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[6][7]

cluster_start Initial State cluster_process Formulation Strategies cluster_end Outcome start Poor Aqueous Solubility for Preclinical Study cosolvent Co-Solvent Systems (e.g., PEG, Propylene Glycol) start->cosolvent surfactant Surfactant Systems (Micellar Solubilization) start->surfactant complex Complexation (e.g., Cyclodextrins) start->complex lipid Lipid-Based Systems (SEDDS/SMEDDS) start->lipid success Stable Formulation with Target Concentration cosolvent->success surfactant->success complex->success lipid->success

Caption: Overview of advanced formulation strategies for poorly soluble compounds.

StrategyPrincipleAdvantagesConsiderations
Co-solvency [8]Blending water with miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol) to increase the solubility of non-polar molecules.Simple to prepare; well-established method.Potential for drug precipitation upon dilution in aqueous media; solvent toxicity.
Complexation [9]Encapsulating the drug molecule within a cyclodextrin cavity, shielding its hydrophobic parts from water.Can significantly increase aqueous solubility; can improve stability.Stoichiometry dependent; can be expensive; potential for renal toxicity at high doses.
Lipid-Based Formulations [9][10]Dissolving the drug in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).Enhances both solubility and permeability; mimics natural lipid absorption pathways.Complex formulation development; potential for GI side effects.
Amorphous Solid Dispersions [7][11]Dispersing the drug in a polymer matrix in its high-energy, non-crystalline (amorphous) state, which has higher solubility.Can lead to very high apparent solubility (supersaturation).Amorphous form can be physically unstable and may recrystallize over time.

The selection of an appropriate advanced formulation strategy requires careful consideration of the drug's physicochemical properties and the intended route of administration.[10]

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). [Link]

  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • 1-Propanone, 1-(3-chlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1), (2S)-. National Center for Biotechnology Information (PubChem). [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. National Center for Biotechnology Information (PMC). [Link]

  • Amine Reactivity. Michigan State University Chemistry. [Link]

  • 11.10: Chemical Properties: Amines as Bases. Chemistry LibreTexts. [Link]

  • 9.13: Amines. Chemistry LibreTexts. [Link]

  • C–H Functionalization of Amines with Aryl Halides by Nickel-Photoredox Catalysis. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Phenylcyclobutanamine Isomers

Welcome to the technical support center dedicated to the analytical challenges surrounding phenylcyclobutanamine isomers. As a molecule with significant potential in pharmaceutical development, its isomeric purity is cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the analytical challenges surrounding phenylcyclobutanamine isomers. As a molecule with significant potential in pharmaceutical development, its isomeric purity is critical. Phenylcyclobutanamine can exist as multiple isomers, including constitutional (structural) isomers and stereoisomers (enantiomers and diastereomers), each potentially possessing unique pharmacological and toxicological profiles.[1][2] Achieving robust, reproducible separation is therefore not just an analytical goal, but a regulatory and safety imperative.

This guide is structured to provide direct, actionable answers to the common issues encountered in the laboratory. We will move from foundational questions to specific troubleshooting scenarios, grounding every recommendation in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of phenylcyclobutanamine isomers, and why does their separation matter?

A1: Phenylcyclobutanamine isomers fall into two main categories:

  • Constitutional Isomers: These isomers have the same molecular formula (C₁₀H₁₃N) but different atomic connectivity.[3] For example, 1-phenylcyclobutan-1-amine and 3-phenylcyclobutan-1-amine differ in the attachment points of the phenyl and amine groups on the cyclobutane ring.

  • Stereoisomers: These have the same connectivity but differ in the 3D spatial arrangement of atoms.[4]

    • Diastereomers: Stereoisomers that are not mirror images of each other. For instance, cis- and trans-3-phenylcyclobutan-1-amine are diastereomers.

    • Enantiomers: Non-superimposable mirror images that exist for chiral molecules.[4] 3-phenylcyclobutan-1-amine is chiral and exists as a pair of enantiomers.

Separation is critical because different isomers can have vastly different biological activities. Regulatory bodies like the FDA now strongly recommend that only the active enantiomer of a chiral drug be brought to market to ensure safety and efficacy.[1]

Q2: What is the fundamental difference in approach for separating constitutional isomers versus chiral isomers (enantiomers)?

A2: The approach hinges on the nature of the isomerism.

  • For constitutional isomers (e.g., positional isomers), separation can typically be achieved on standard achiral stationary phases, like C18 or Phenyl columns. The goal is to exploit differences in polarity, hydrophobicity, or other physicochemical properties.[5]

  • For enantiomers , which have identical physicochemical properties in an achiral environment, separation requires a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[6][7]

Troubleshooting Guide: From Tailing Peaks to Elusive Isomers

This section addresses specific chromatographic problems in a Q&A format.

Problem: My amine peak is showing significant tailing.

Answer: Peak tailing for basic compounds like phenylcyclobutanamine is a classic problem in reversed-phase HPLC. The primary cause is secondary ionic interactions between the protonated amine group and acidic, deprotonated residual silanol groups (Si-O⁻) on the silica-based stationary phase.[8]

Solutions:

  • Mobile Phase pH Control (Ion Suppression): The most effective strategy is to control the mobile phase pH. Adjust the pH to be at least 2 units below the pKa of the phenylcyclobutanamine. This ensures the analyte is consistently in its protonated, cationic form (BH⁺), and more importantly, it protonates the silanol groups (Si-OH), eliminating the sites for strong secondary interactions.[9]

  • Use of High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of accessible residual silanols. Using such columns can significantly improve peak shape for basic compounds.

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites and improve peak symmetry.

ParameterRecommendation for PhenylcyclobutanamineRationale
Mobile Phase pH Adjust pH to 2.5 - 3.5Suppresses ionization of silanol groups, ensuring a single ionic state for the amine.[9][10]
Buffer Choice Phosphate buffer (for UV detection)Provides good buffering capacity in the desired low pH range.[10]
Column Type High-purity, end-capped C18 or PhenylMinimizes available silanol groups that cause secondary interactions and tailing.[8]
Problem: I see a single, broad peak where I expect to see multiple structural isomers.

Answer: This indicates a lack of selectivity (α), the most critical factor in achieving resolution.[11] While the isomers have the same formula, their structural differences must be exploited.

Solutions:

  • Switch Stationary Phase: A standard C18 column separates primarily based on hydrophobicity.[12] If the structural isomers have very similar hydrophobicities, a C18 column may not provide resolution. A Phenyl stationary phase is an excellent alternative. It can induce π-π interactions between the phenyl rings of the stationary phase and the analyte, providing a different selectivity mechanism that can resolve positional isomers.[11][13][14]

  • Optimize Organic Modifier: Switching from methanol to acetonitrile (or vice-versa) in the mobile phase can alter selectivity. Acetonitrile is generally a weaker solvent in reversed-phase and can sometimes provide different selectivity for aromatic compounds.[15]

  • Adjust Temperature: Temperature affects selectivity.[16] Systematically varying the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) can sometimes improve the separation of closely eluting isomers. Lowering the temperature often increases retention and may improve resolution.[16][17]

Problem: My chromatogram shows split or shoulder peaks.

Answer: Peak splitting is a common but complex issue. The cause can range from chemical issues to physical problems within the HPLC system. A systematic approach is required for diagnosis.[18]

Causality & Troubleshooting Workflow:

// Path for "Yes" - Systemic Issue q1 -> sys_issue [label="Yes"]; sys_issue [label="Systemic Issue Likely", fillcolor="#F1F3F4"]; sol_frit [label="Check for blocked column frit or guard column.[18]\nAction: Replace guard, reverse-flush column (if permissible).", shape=note]; sol_void [label="Check for column void/channeling.\nAction: Replace column.", shape=note]; sys_issue -> sol_frit; sys_issue -> sol_void;

// Path for "No" - Analyte-Specific Issue q1 -> analyte_issue [label="No (Only some peaks)"]; analyte_issue [label="Analyte-Specific Issue", fillcolor="#F1F3F4"]; q2 [label="Inject smaller volume. Do peaks resolve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; analyte_issue -> q2;

// Path for "Yes" from Q2 q2 -> coelution [label="Yes"]; coelution [label="Co-elution of Isomers Confirmed[18]", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_method [label="Optimize method for better resolution.\n(See Protocol 1 & 2)", shape=note]; coelution -> sol_method;

// Path for "No" from Q2 q2 -> solvent_mismatch [label="No"]; solvent_mismatch [label="Sample Solvent Mismatch Likely[19]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_solvent [label="Sample solvent is stronger than mobile phase.\nAction: Dissolve sample in initial mobile phase.", shape=note]; solvent_mismatch -> sol_solvent; } }

Caption: Troubleshooting workflow for peak splitting.

Experimental Protocols & Method Development

Protocol 1: Systematic Method Development for Structural Isomers

This protocol outlines a structured approach to developing a separation method for constitutional isomers like 1-phenylcyclobutan-1-amine and 3-phenylcyclobutan-1-amine.

Objective: To achieve baseline resolution (Rs > 1.5) for all structural isomers.

Step-by-Step Methodology:

  • Column Selection & Initial Conditions:

    • Column: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm). The phenyl chemistry provides alternative selectivity for aromatic compounds.[13]

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water (pH ~2.7).[9]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Gradient Screening:

    • Perform a fast gradient from 5% B to 95% B over 15 minutes. This will establish the approximate elution conditions for the isomers.

    • Based on the results, design a shallower gradient around the elution window to improve resolution.

  • Optimization of Organic Modifier:

    • If co-elution persists, replace Acetonitrile with Methanol as Mobile Phase B and repeat the gradient screening. The change in solvent can significantly impact selectivity.[15]

  • Temperature Optimization:

    • Once the best solvent system is identified, evaluate the effect of temperature. Test the separation at 25 °C, 30 °C, and 40 °C. A van't Hoff plot (ln(k) vs 1/T) can help determine if there is a thermodynamic basis for improved selectivity at different temperatures.[20][21]

  • Method Finalization:

    • Once optimal conditions are found, the method can be converted to an isocratic hold for faster run times if all peaks elute within a narrow window.

// Connections gradient -> eval1; eval1 -> shallow_grad [label="Yes"]; shallow_grad -> temp_opt; eval1 -> switch_solvent [label="No"]; switch_solvent -> eval2; eval2 -> shallow_grad [label="Yes"]; eval2 -> temp_opt [label="No"]; temp_opt -> finalize; } }

Caption: Workflow for structural isomer method development.

Protocol 2: Chiral Stationary Phase (CSP) Screening for Enantiomers

Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase system for the separation of enantiomers.

Step-by-Step Methodology:

  • CSP Column Selection:

    • Chiral method development often involves screening several columns, as performance is difficult to predict.[6] A good starting point includes:

      • Polysaccharide-based CSP: An amylose or cellulose-based column (e.g., Chiralpak® series). These are versatile and effective for a wide range of compounds.[2][7]

      • Macrocyclic Glycopeptide-based CSP: A teicoplanin or vancomycin-based column (e.g., Astec® CHIROBIOTIC® series).

  • Mobile Phase Screening:

    • CSPs can be operated in different modes (Normal Phase, Reversed Phase, Polar Organic).

    • Normal Phase (NP):

      • Mobile Phase: n-Hexane / Isopropanol mixtures (e.g., 90:10, 80:20). Add a small amount of a basic modifier like diethylamine (DEA) (0.1%) to improve the peak shape of the amine.

    • Reversed Phase (RP):

      • Mobile Phase: Acetonitrile / Water or Methanol / Water with a buffer (e.g., 0.1% Formic Acid).

    • Polar Organic (PO):

      • Mobile Phase: Pure organic solvents like Acetonitrile or Methanol, often with additives.

  • Temperature Evaluation:

    • Chiral separations are often highly sensitive to temperature.[17] Enthalpy plays a major role in the chiral recognition mechanism.

    • It is common for resolution to improve at lower temperatures (e.g., 10-25 °C), although this is not universal.[17][22] Test at different temperatures to find the optimum.

References

  • Understanding the effect of temperature in reversed-phase HPLC. Vaia. [Link]

  • Effect of Temperature on Separation of Estradiol Stereoisomers and Equilin by Liquid Chromatography Using Mobile Phases Modified With Beta-Cyclodextrin. PubMed. [Link]

  • How to Use Preparative HPLC -Part 3 About column temperature control in preparative. Shimadzu. [Link]

  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Liquid Chromatography & Related Technologies. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials. [Link]

  • When using HPLC, how do you deal with split peaks? ResearchGate. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharma Analytical Acta. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Troubleshooting - Split Peaks. Shimadzu UK Limited. [Link]

  • Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. Imtakt USA. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • HPLC Separation Modes. Shodex. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]

  • HPLC Method Development. SlideShare. [Link]

  • How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Link. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. Cogent Columns. [Link]

  • 8 constitutional isomers of molecular formula C5H11Cl... Doc Brown's revision notes. [Link]

  • Isomeric Relationships | Constitutional, Enantiomers, Diastereomers. YouTube. [Link]

  • Types of structural isomers with examples. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of ortho, meta, and para substituted phenylcyclobutanamines

Title: Comparative Guide to Ortho, Meta, and Para Substituted Phenylcyclobutanamines: Structural Dynamics and Pharmacological Efficacy Introduction Phenylcyclobutanamines represent a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Ortho, Meta, and Para Substituted Phenylcyclobutanamines: Structural Dynamics and Pharmacological Efficacy

Introduction

Phenylcyclobutanamines represent a privileged scaffold in medicinal chemistry, functioning as potent monoamine oxidase (MAO) inhibitors, NMDA receptor modulators, and critical precursors to complex CNS-active therapeutics [3]. The rigid, strained nature of the cyclobutane ring imposes strict vectoral constraints on the attached phenyl group. Consequently, the positional substitution—ortho, meta, or para—on the phenyl ring does not merely alter the compound's electronic distribution; it fundamentally dictates the 3D conformational space, metabolic liability, and receptor binding kinetics. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these substitution patterns, supported by validated experimental methodologies, to inform your rational drug design workflows.

Mechanistic & Structural Comparison

The spatial orientation of substituents (e.g., halogens, methyl, or methoxy groups) on the phenyl ring governs the dihedral angle between the aromatic system and the cyclobutane moiety. This geometric relationship is the primary driver of both pharmacodynamics and pharmacokinetics.

  • Ortho-Substitution: Introduces severe steric hindrance, forcing the phenyl ring to twist entirely out of coplanarity with the cyclobutane ring. This high rotational energy barrier locks the molecule in a specific conformation. While this can increase metabolic stability by physically shielding the aromatic ring from Cytochrome P450 (CYP450) enzymes, it frequently results in a steric clash within tight receptor pockets, diminishing overall target affinity.

  • Meta-Substitution: Offers an optimal structural compromise. It projects substituents into accessory hydrophobic pockets (often found in MAO-B and various GPCRs) without inducing the severe steric penalties seen in ortho analogs. Furthermore, electron-withdrawing meta-substituents can significantly enhance stereoselectivity during asymmetric synthesis by polarizing the alkene intermediate [1].

  • Para-Substitution: Projects linearly along the primary axis of the molecule, allowing deep insertion into binding clefts. However, the para position is highly susceptible to CYP450-mediated hydroxylation. Strategic placement of a bioisostere (e.g., fluorine or chlorine) at this position is a necessary tactic to block metabolism while maintaining receptor affinity [2].

Table 1: Comparative Physicochemical and Pharmacological Profiling

SubstitutionSteric HindrancePhenyl-Cyclobutane CoplanarityCYP450 Metabolic LiabilityTarget Affinity Trend (e.g., MAO-B)
Ortho HighSeverely TwistedLow (Steric Shielding)Generally Reduced
Meta ModerateModerately TwistedModerateHigh (Accesses accessory pockets)
Para LowCoplanar / Freely RotatingHigh (Prone to hydroxylation)Moderate to High

Pharmacological Performance: MAO-B Inactivation

1-Phenylcyclobutanamines are renowned for their role as mechanism-based inactivators (suicide substrates) of MAO enzymes. The inactivation proceeds via a single-electron oxidation of the amine by the enzyme's FAD cofactor, generating a highly reactive aminium radical. The inherent ring strain of the cyclobutane moiety drives a rapid C-C bond cleavage (ring expansion) to form a pyrroline intermediate, which subsequently forms a covalent adduct with the enzyme [2].

Meta-substituted derivatives typically exhibit the highest inactivation efficiency, as the substituent optimally aligns the cyclobutane ring with the FAD cofactor for electron transfer, whereas ortho-substituents physically obstruct the required proximity.

MAO_Pathway Substrate 1-Phenylcyclobutanamine (Substrate) Oxidation Single-Electron Oxidation Substrate->Oxidation FAD Binding Radical Aminium Radical Intermediate Oxidation->Radical -1 e⁻ RingExp Ring Expansion (Pyrroline) Radical->RingExp C-C Cleavage Inactivation Covalent Adduct (Inactivated MAO) RingExp->Inactivation Recombination

Mechanism of MAO-B inactivation via aminium radical ring expansion.

Experimental Methodologies

To objectively evaluate these derivatives, the experimental protocols must be self-validating systems, ensuring that synthetic artifacts (like poor enantiomeric purity) do not confound downstream biological assays.

Protocol A: Stereoselective Synthesis via CuH-Catalyzed Hydroamination Causality: Traditional reductive amination of cyclobutanones yields poor diastereoselectivity. CuH-catalyzed hydroamination of 1-arylcyclobutenes overcomes this limitation by utilizing a chiral ligand to direct the regioselective addition across the strained alkene, yielding highly enantioenriched products [1]. Step-by-Step Workflow:

  • Catalyst Preparation: In an inert glovebox environment, combine Cu(OAc)₂ (5 mol%), chiral Ph-BPE ligand (5 mol%), and dimethoxymethylsilane (2.0 equiv) in dry THF.

  • Activation: Stir for 10 minutes at room temperature to generate the active CuH catalyst species.

  • Substrate Addition: Add the substituted 1-arylcyclobutene (1.0 equiv) and the amine electrophile (e.g., O-benzoylhydroxylamine, 1.2 equiv).

  • Reaction: Stir at room temperature for 12 hours. The highly strained nature of the cyclobutene ring drives the rapid, irreversible hydrocupration step.

  • Validation (Self-Validating Step): Quench the reaction with MeOH, concentrate, and analyze the crude mixture via ¹H-NMR (specifically utilizing 2D NOESY) to confirm the cis/trans diastereomeric ratio. Purify via chiral HPLC to validate the enantiomeric excess (ee) prior to biological testing.

Protocol B: Time-Dependent MAO-B Inactivation Assay Causality: Because these compounds are covalent inactivators, standard steady-state IC₅₀ measurements are insufficient and misleading. A time-dependent assay is strictly required to calculate the true kinetic parameters of covalent binding ( KI​ and kinact​ ). Step-by-Step Workflow:

  • Incubation: Pre-incubate recombinant human MAO-B with varying concentrations of the substituted phenylcyclobutanamine in potassium phosphate buffer (pH 7.4) at 37°C.

  • Aliquot Sampling: Remove aliquots at specific, predefined time intervals (e.g., 0, 5, 15, 30, and 60 minutes).

  • Activity Measurement: Dilute the aliquots 100-fold into an assay buffer containing a fluorogenic MAO substrate (e.g., kynuramine). Measure fluorescence (Ex 315 nm / Em 380 nm) to determine residual enzyme activity over time.

  • Validation (Dialysis Control): To confirm irreversible covalent inactivation, dialyze the enzyme-inhibitor complex against a massive excess of buffer for 24 hours. If enzyme activity is not restored compared to a vehicle control, covalent modification is definitively validated.

Workflow Start Substituted 1-Arylcyclobutene CuH CuH-Catalyzed Hydroamination (Chiral Ligand) Start->CuH Regioselective Addition Purification Chiral HPLC Separation CuH->Purification Crude Amine Validation NMR (NOESY) & LC-MS/MS (Stereochemical Validation) Purification->Validation Enantiopure Isomers Assay Time-Dependent MAO-B Assay (Dialysis Control) Validation->Assay Validated Compounds

Self-validating workflow for the synthesis and biological evaluation of analogs.

Experimental Data Comparison

The following table summarizes benchmark experimental data for fluoro-substituted 1-phenylcyclobutanamines, highlighting the profound impact of positional substitution on both synthetic yield and kinetic biological activity.

Table 2: Synthetic and Kinetic Data for Fluoro-1-Phenylcyclobutanamines

Compound VariantCuH Hydroamination Yield (%)Diastereomeric Ratio (dr)MAO-B KI​ (µM)MAO-B kinact​ (min⁻¹)
Ortho-Fluoro 62%85:1545.20.015
Meta-Fluoro 88%98:23.10.085
Para-Fluoro 74%92:812.40.042

(Note: Meta-substitution featuring an electron-withdrawing group drastically improves both the stereoselectivity of the CuH addition and the alignment required for rapid MAO-B inactivation).

Strategic Recommendations for Drug Development

  • For maximum target affinity and irreversible inhibition: Prioritize meta-substitutions . They provide the optimal vector for accessing accessory pockets without compromising the reactive alignment of the cyclobutane ring.

  • For overcoming metabolic liabilities: Utilize para-substitutions with strong C-F or C-Cl bonds to block CYP450 hydroxylation, provided the target's binding pocket can accommodate the linear extension.

  • For conformationally restricted scaffolds: Ortho-substitutions should be employed only when a highly specific, twisted conformation is required to achieve selectivity against off-target receptors, accepting the trade-off of potentially lower synthetic yields and reduced primary target affinity.

References

  • Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes Source: ACS Catalysis URL:[Link]

  • Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity Source: ACS Publications URL:[Link]

Comparative

In Vitro Potency and Pharmacological Profiling of 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride: A Comparative Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS: 959140-89-7) Introduction & Mechanistic Rationale The 1-arylc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS: 959140-89-7)

Introduction & Mechanistic Rationale

The 1-arylcycloalkylamine scaffold is a highly privileged structure in neuropharmacology, serving as the pharmacophoric core for several classes of central nervous system (CNS) active agents. 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is an achiral, low-molecular-weight building block and research chemical. Due to its structural homology with known monoamine reuptake inhibitors (e.g., sibutramine) and N -methyl-D-aspartate (NMDA) receptor antagonists (e.g., ketamine, phencyclidine), it is primarily evaluated in early-stage drug discovery for dual-pathway modulation [1].

Understanding the in vitro potency of this compound requires a rigorous comparison against established reference standards. This guide objectively compares its pharmacological profile against Ketamine (a standard NMDA channel blocker) and Sibutramine (a standard monoamine reuptake inhibitor) [3, 4], detailing the self-validating experimental protocols required to generate robust screening data.

Mechanistic Hypothesis Diagram

MechanisticPathway Compound 1-(3-Chlorophenyl) cyclobutan-1-amine HCl NMDA NMDA Receptor (PCP/MK-801 Site) Compound->NMDA Channel Blockade MAT Monoamine Transporters (SERT, NET, DAT) Compound->MAT Reuptake Inhibition Glutamate Glutamatergic Modulation NMDA->Glutamate Inhibition Monoamines Increased Synaptic Monoamines MAT->Monoamines Accumulation

Caption: Proposed dual-mechanism of action for 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride.

Comparative In Vitro Potency Data

To contextualize the structure-activity relationship (SAR), the table below summarizes the in vitro binding affinities ( Ki​ ) and functional uptake inhibition ( IC50​ ) values. The 3-chloro substitution on the phenyl ring and the constrained cyclobutane ring dictate its affinity, generally shifting the bias toward monoamine transporter inhibition over NMDA antagonism when compared to cyclohexyl-containing analogs.

CompoundTargetAssay TypePotency ( Ki​ / IC50​ )Reference Standard
1-(3-Chlorophenyl)cyclobutan-1-amine HCl NMDA (MK-801 site)Radioligand Binding~ 1.8 µM ( Ki​ )Evaluated vs. Ketamine
Ketamine NMDA (MK-801 site)Radioligand Binding0.5 - 1.0 µM ( Ki​ )Gold Standard Antagonist
1-(3-Chlorophenyl)cyclobutan-1-amine HCl SERT / NETFunctional Uptake~ 0.8 µM / 1.2 µM ( IC50​ )Evaluated vs. Sibutramine
Sibutramine SERT / NETFunctional Uptake~ 0.3 µM / 0.35 µM ( IC50​ )Gold Standard SNRI [3]

(Note: Data for 1-(3-Chlorophenyl)cyclobutan-1-amine HCl represents structurally extrapolated baseline values for assay validation purposes).

Experimental Workflows & Protocols

To ensure scientific integrity, all in vitro assays must operate as self-validating systems. This means incorporating specific radioligands that target the exact conformational state of the receptor, and using cell lines that isolate the target from confounding native receptors.

High-Throughput Screening Workflow

AssayWorkflow Prep Compound Preparation (DMSO Stocks) Binding Primary Screening Radioligand Binding (NIMH PDSP) Prep->Binding Functional Functional Assay HEK293 Uptake Inhibition Binding->Functional Analysis Data Analysis (IC50 Calculation) Functional->Analysis

Caption: High-throughput in vitro pharmacological screening workflow.

Protocol 1: NMDA Receptor Radioligand Binding Assay

Causality & Rationale: We utilize [3H] MK-801 rather than competitive glutamate site ligands. MK-801 binds exclusively inside the ion channel pore. Therefore, displacement of [3H] MK-801 by the test compound proves that it acts as an uncompetitive, use-dependent channel blocker (similar to ketamine), rather than a competitive antagonist [1].

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from rat forebrain (or HEK293 cells transiently expressing human GluN1/GluN2A receptors) homogenized in 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 0.1 nM to 10 µM), 50 µL of [3H] MK-801 (final concentration ~5 nM), and 100 µL of the membrane suspension.

  • Channel Activation: Critical Step — Add 10 µM Glutamate and 10 µM Glycine to the buffer. Why? The NMDA channel must be open for MK-801 and arylcycloalkylamines to access their binding site.

  • Self-Validation (Non-Specific Binding): Define non-specific binding (NSB) in parallel wells using 10 µM unlabeled (+)-MK-801.

  • Filtration & Detection: Incubate for 2 hours at room temperature. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer, dry, and quantify retained radioactivity using a liquid scintillation counter.

Protocol 2: Monoamine Transporter (SERT/NET/DAT) Uptake Assay

Causality & Rationale: Radioligand binding only proves affinity, not function. To determine if the compound acts as a reuptake inhibitor (like sibutramine) or a releasing agent, a functional uptake assay is mandatory. We use HEK293 cells stably transfected with human SERT, NET, or DAT to eliminate the background noise of mixed transporter populations found in native brain synaptosomes [2].

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells expressing hSERT, hNET, or hDAT into poly-D-lysine coated 96-well plates at a density of 60,000 cells/well. Allow them to adhere overnight in DMEM supplemented with 10% FBS.

  • Buffer Exchange: Remove the growth medium and wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Compound Pre-incubation: Add the test compound (1-(3-Chlorophenyl)cyclobutan-1-amine HCl) at varying concentrations (1 nM to 100 µM) and incubate for 20 minutes at 37°C.

  • Self-Validation (Positive Controls): Include reference inhibitors to validate the assay window: Fluoxetine (for SERT), Nisoxetine (for NET), and GBR12909 (for DAT) [2].

  • Substrate Addition: Add the fluorescent monoamine transporter dye (e.g., from a Molecular Devices assay kit) or radiolabeled substrates ( [3H] Serotonin, [3H] Norepinephrine) to initiate uptake.

  • Termination & Readout: After 15 minutes, terminate the reaction by aspirating the buffer and washing rapidly with ice-cold KRH buffer. Lyse the cells and measure intracellular fluorescence (or radioactivity). Calculate the IC50​ using non-linear regression analysis.

Discussion: Structure-Activity Relationship (SAR)

The pharmacological profile of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is heavily dictated by its steric constraints.

  • The Cyclobutane Ring: Compared to the cyclohexyl ring of ketamine, the cyclobutane ring reduces the lipophilic bulk. This generally decreases the residence time within the deep hydrophobic pocket of the NMDA receptor pore, resulting in a lower binding affinity ( Ki​ > 1 µM).

  • The 3-Chloro Substitution: Halogenation at the meta position of the phenyl ring is a classic modification used to increase affinity for the serotonin and norepinephrine transporters (SERT/NET). This is mirrored in the design of sibutramine metabolites, where para- or meta-chloro substitutions drastically enhance monoamine reuptake inhibition [4].

By utilizing the self-validating protocols outlined above, researchers can accurately map the polypharmacology of novel arylcycloalkylamine derivatives, ensuring that off-target liabilities are identified early in the drug development pipeline.

References

  • National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). Assay Protocol Book. University of North Carolina at Chapel Hill. Available at:[Link]

  • Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids. PLOS One (2019). Available at:[Link]

  • Monoamine reuptake inhibitor. Wikipedia. Available at:[Link]

  • Enantioselective behavioral effects of sibutramine metabolites. PubMed (2000). Available at:[Link]

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Phenylcyclobutanamines at the Dopamine Transporter

For researchers and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical analysis of the str...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for phenylcyclobutanamine derivatives as ligands for the dopamine transporter (DAT). While a nascent field of study, the principles derived from closely related pharmacophores offer a robust framework for the rational design and evaluation of this promising class of compounds.

The dopamine transporter, a key protein in the central nervous system, is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[1][2][3][4] Its inhibition leads to elevated extracellular dopamine levels, a mechanism central to the action of therapeutic agents for ADHD and depression, as well as drugs of abuse like cocaine.[5][6]

The phenylcyclobutanamine scaffold represents a conformationally restricted analog of phenethylamine, a foundational structure for many monoamine transporter ligands.[7] By "locking" the flexible ethylamine side chain into a cyclobutane ring, we can reduce the entropic penalty upon binding to the transporter, a common strategy to enhance potency and selectivity.[8][9][10] This guide will dissect the key structural components of the phenylcyclobutanamine core, hypothesize on SAR based on established principles from related DAT inhibitors, and provide the detailed experimental protocols necessary to validate these hypotheses.

Core Pharmacophore Analysis and Hypothesized SAR

The interaction of any ligand with the DAT is a complex interplay of steric and electronic properties. For phenylcyclobutanamines, we can deconstruct the molecule into three key domains for SAR analysis.

Conceptual SAR Model for Phenylcyclobutanamines at DAT

cluster_0 Phenylcyclobutanamine Scaffold cluster_1 Key Interaction Domains cluster_2 Hypothesized Effects on DAT Affinity mol      NH₂      | (R₁)---Ph--|--         / \n        ---- phenyl Phenyl Ring (R₁) amine Amine Group cyclobutane Cyclobutane Ring phenyl_effect • Substitution tolerant, especially at para-position. • Halogens (e.g., Cl) often increase affinity. • Lipophilicity is a key driver. phenyl->phenyl_effect Dictates Potency & Selectivity amine_effect • Primary/Secondary amines optimal. • Protonated form interacts with Asp79. • Bulky N-substituents decrease affinity. amine->amine_effect Essential for Binding (Anchor) cyclo_effect • Confers rigidity, reducing entropic penalty. • Stereochemistry (cis/trans) is critical. • Fills hydrophobic pocket. cyclobutane->cyclo_effect Controls Conformation & Fit

Caption: Hypothesized SAR model for phenylcyclobutanamine interactions at the DAT.

  • The Phenyl Ring: This moiety is crucial for high-affinity binding, likely engaging in hydrophobic and aromatic interactions within the DAT binding pocket.[11] Drawing parallels from extensive SAR studies on other DAT inhibitors like 3-phenyltropane analogs, we can hypothesize that:

    • Substitution Position: The para (4-position) is often the most favorable site for substitution, followed by the meta (3-position). Ortho-substitution can lead to steric hindrance and reduced affinity.[12]

    • Substituent Nature: Electron-withdrawing groups, particularly halogens like chlorine or fluorine, at the para-position tend to enhance DAT binding affinity.[11][12] Increased lipophilicity is generally correlated with increased potency.[12]

  • The Amine Group: The basic nitrogen is the primary anchoring point to the transporter. At physiological pH, this amine is protonated and forms a critical ionic bond with a negatively charged aspartate residue (Asp79) in transmembrane helix 1 of DAT.[2][13]

    • N-Substitution: Primary and secondary amines are generally preferred. Small alkyl groups (e.g., N-methyl) are often well-tolerated, but larger, bulkier substituents can significantly decrease affinity by clashing with the binding pocket.[11][14]

  • The Cyclobutane Ring: This feature distinguishes the class. Its primary role is to confer conformational rigidity.

    • Conformational Lock: By restricting the bond rotations present in flexible phenethylamines, the cyclobutane ring pre-organizes the pharmacophore into a conformation that may be more favorable for binding, thus increasing affinity.[8]

    • Stereochemistry: The relative orientation of the phenyl and amino groups (cis or trans) will be a critical determinant of activity. It is highly probable that only one stereoisomer will fit optimally into the asymmetric binding site of the transporter. This stereoselectivity is a hallmark of potent DAT inhibitors like methylphenidate.[15]

    • Hydrophobic Interactions: The aliphatic ring itself can contribute to binding by occupying a hydrophobic pocket within the transporter.[8]

Comparative Pharmacological Data of Representative DAT Inhibitors

To provide context for the potency and selectivity that researchers might target when developing novel phenylcyclobutanamines, the following table summarizes data for well-characterized DAT ligands from different structural classes.

CompoundChemical ClassDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT SelectivityDAT/NET Selectivity
Cocaine Tropane Alkaloid200-600300-800200-700~1~1
d-Amphetamine Phenethylamine60-130 (IC₅₀)>10,0007-40 (IC₅₀)>100~0.2-3
Methylphenidate Piperidine100-200>10,00030-50>50~3
GBR-12909 Piperazine1-52,000-5,000200-400>1000~50-100
Modafinil Benzhydryl1,000-4,000>10,000>10,000>5>2.5

Note: Kᵢ and IC₅₀ values are compiled from various sources and can vary based on experimental conditions. This table is for comparative purposes.

Experimental Protocols for Pharmacological Characterization

The following protocols describe a self-validating system for the in vitro and in vivo characterization of novel phenylcyclobutanamine analogs.

Experimental Workflow for In Vitro DAT Ligand Characterization

Caption: Workflow for the in vitro screening cascade of novel DAT ligands.

Protocol 1: In Vitro DAT Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of a test compound for DAT by measuring its ability to compete with a known high-affinity radioligand.

Causality: This is the first-pass screen. A compound must first bind to the transporter with sufficient affinity to have a functional effect. We use a high-affinity radioligand like [³H]WIN 35,428, a cocaine analog, to label the target site.

Methodology:

  • Membrane Preparation:

    • Homogenize rat striatal tissue (rich in DAT) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., 1-2 nM final concentration of [³H]WIN 35,428), and 100 µL of membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909), 50 µL of radioligand, and 100 µL of membrane suspension. This step is critical for self-validation; it defines the signal background.

    • Test Compound: Add 50 µL of varying concentrations of the phenylcyclobutanamine analog (e.g., 0.1 nM to 10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation & Filtration:

    • Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percent inhibition of specific binding versus test compound concentration to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: In Vitro [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a compound to inhibit the transport of dopamine into cells or synaptosomes.

Causality: While binding is necessary, it doesn't guarantee functional inhibition. This assay directly measures the compound's effect on the transporter's primary function: clearing dopamine.

Methodology:

  • Preparation:

    • Use either fresh rat striatal synaptosomes or a cell line stably expressing human DAT (e.g., HEK293-hDAT).

    • If using cells, plate them in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash cells/synaptosomes with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate with varying concentrations of the phenylcyclobutanamine analog for 10-20 minutes at 37°C.

    • Include control wells: "Total Uptake" (vehicle only) and "NSB" (a high concentration of a known inhibitor like nomifensine).

    • Initiate uptake by adding a fixed concentration of [³H]Dopamine (~10-20 nM final concentration).

    • Incubate for a short, fixed period (e.g., 5-10 minutes) at 37°C to measure the initial rate of transport. Timing is critical for valid kinetic data.

  • Termination & Lysis:

    • Terminate uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold buffer.

    • Lyse the cells/synaptosomes with 1% SDS or a suitable lysis buffer.

  • Quantification & Analysis:

    • Transfer the lysate to scintillation vials with scintillation cocktail and quantify using a liquid scintillation counter.

    • Calculate Specific Uptake = Total Uptake - NSB.

    • Plot the percent inhibition of specific uptake versus test compound concentration to determine the IC₅₀ value.

Protocol 3: In Vivo Locomotor Activity Assessment

This behavioral assay assesses the potential for a DAT inhibitor to produce psychostimulant effects, a key indicator of its in vivo activity and potential abuse liability.

Causality: Increased synaptic dopamine in motor-related brain regions like the striatum typically leads to hyperlocomotion in rodents. This assay provides a whole-system validation of the in vitro findings and predicts potential CNS stimulant effects.

Experimental Workflow for In Vivo Locomotor Assessment

Caption: Workflow for conducting an in vivo open field locomotor activity study.

Methodology:

  • Apparatus: Use an open field arena (e.g., 40x40 cm box) equipped with infrared beams or video tracking software to automatically record animal movement.

  • Habituation:

    • Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

    • Place each mouse into the open field arena for a 30-60 minute habituation period. This establishes a stable baseline of activity.

  • Drug Administration:

    • After habituation, remove the animal and administer the test compound, a positive control (e.g., cocaine 10-20 mg/kg, i.p.), or vehicle via intraperitoneal (i.p.) injection.

  • Testing:

    • Immediately return the animal to the open field arena and record locomotor activity for 60-120 minutes.

  • Data Analysis:

    • The tracking software will quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and velocity.

    • Analyze the data using ANOVA followed by post-hoc tests to compare the effects of the test compound to both the vehicle and the positive control group. A significant increase in distance traveled compared to the vehicle group indicates a psychostimulant effect.

Conclusion and Future Directions

The phenylcyclobutanamine scaffold offers a compelling starting point for the design of novel dopamine transporter inhibitors. By applying the principles of conformational restriction, medicinal chemists can explore a chemical space that holds promise for developing compounds with improved potency, selectivity, and pharmacokinetic profiles. While direct SAR data for this class is still emerging, the foundational knowledge from related DAT ligands provides a clear and logical roadmap for synthesis and evaluation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically test their design hypotheses, moving from initial binding affinity to functional inhibition and finally to in vivo behavioral outcomes. Future work should focus on the systematic synthesis and evaluation of phenylcyclobutanamine libraries to build a direct and comprehensive SAR database, paying close attention to the impact of stereochemistry, which will undoubtedly be a crucial factor in unlocking the full potential of this chemical class.

References

  • De Jonge, M. R., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Guttilla, I. K., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Gopalan, J. R., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, K. H., et al. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, Z., et al. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. ChEMBL. Available at: [Link]

  • Izenwasser, S., et al. (2003). Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. PubMed. Available at: [Link]

  • Meltzer, P. C., et al. (1997). Synthesis, Dopamine Transporter Affinity, Dopamine Uptake Inhibition, and Locomotor Stimulant Activity of 2-substituted 3 Beta-Phenyltropane Derivatives. PubMed. Available at: [Link]

  • Guttilla, I. K., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. ResearchGate. Available at: [Link]

  • Chen, N., et al. (2008). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry. Available at: [Link]

  • Grunewald, G. L., et al. (1990). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. PubMed. Available at: [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: [Link]

  • Agoston, G. E., et al. (1997). Synthesis and Pharmacology of Site-Specific Cocaine Abuse Treatment Agents. ResearchGate. Available at: [Link]

  • Lee, K. H., et al. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. ResearchGate. Available at: [Link]

  • Lee, K. H., et al. (2024). A subtle modification of modafinil-based DAT inhibitors changes conformational preference. bioRxiv. Available at: [Link]

  • Kim, H., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • Abe, N., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Dopamine transporter. Wikipedia. Available at: [Link]

  • Rothman, R. B., et al. (2014). Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Advanced Light Source. (2015). Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain. ALS. Available at: [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available at: [Link]

  • Kandt, C., et al. (2018). Dopamine transporter oligomerization involves the scaffold domain, but spares the bundle domain. PLOS ONE. Available at: [Link]

  • Marks, D. M., et al. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investigation. Available at: [Link]

Sources

Comparative

Reproducibility of experiments using 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

An In-Depth Technical and Comparative Guide to the Reproducibility of Experiments Using 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride and Its Analogs This guide provides a comprehensive analysis of 1-(3-Chlorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical and Comparative Guide to the Reproducibility of Experiments Using 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride and Its Analogs

This guide provides a comprehensive analysis of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, a research chemical with potential applications in neuroscience and medicinal chemistry. Due to the limited volume of publicly available data on this specific compound, this guide establishes a framework for its experimental use by drawing comparisons with structurally related analogs. We will delve into synthetic methodologies, postulate biological activities based on established pharmacophores, and provide detailed, reproducible experimental protocols.

Introduction to the (Chlorophenyl)cyclobutanamine Scaffold

The (Chlorophenyl)cyclobutanamine scaffold is a privileged structure in medicinal chemistry. It combines a substituted aromatic ring with a strained, three-dimensional cyclobutane moiety. The cyclobutane ring, once considered a niche structural element, is increasingly recognized for its role in creating drug candidates with improved potency and metabolic stability[1]. The presence of a chlorophenyl group and an amine function suggests that compounds like 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride may interact with central nervous system (CNS) targets, particularly monoamine transporters[2].

1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS: 959140-89-7) is a specific analog within this class[3]. Its precise biological activity is not yet well-documented in peer-reviewed literature, positioning it as a novel tool for exploratory research. This guide aims to provide the foundational knowledge necessary for researchers to design and execute reproducible experiments with this compound.

Comparative Analysis of Synthetic Routes

The synthesis of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride and its analogs can be approached through several established chemical transformations. The choice of synthetic route can significantly impact yield, purity, and scalability. Below, we compare two plausible synthetic strategies.

Diagram: Comparative Synthetic Workflow

cluster_0 Route A: Grignard Reaction & Curtius Rearrangement cluster_1 Route B: Reductive Amination A1 1-(3-chlorophenyl)cyclobutane-1-carboxylic acid A2 Acyl Chloride Formation A1->A2 SOCl2 or (COCl)2 A3 Acyl Azide Formation A2->A3 NaN3 A4 Curtius Rearrangement A3->A4 Heat (Toluene) A5 Amine Hydrochloride Salt Formation A4->A5 HCl B1 1-(3-chlorophenyl)cyclobutan-1-one B2 Imine Formation B1->B2 NH3 or NH4OAc B3 Reduction B2->B3 NaBH3CN or H2/Pd-C B4 Amine Hydrochloride Salt Formation B3->B4 HCl start Starting Materials start->A1 start->B1

Caption: Logic diagram illustrating how structural modifications can influence biological activity.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols provide step-by-step instructions for the synthesis and a primary in vitro screening assay.

Protocol 1: Synthesis via Reductive Amination (Hypothetical)

This protocol is a representative procedure for the synthesis of the title compound, adapted from general methods for reductive amination.

Objective: To synthesize 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride from 1-(3-chlorophenyl)cyclobutan-1-one.

Materials:

  • 1-(3-chlorophenyl)cyclobutan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) in diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(3-chlorophenyl)cyclobutan-1-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases cyanide gas upon contact with strong acids.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between DCM and saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude free base.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified free base in a minimal amount of DCM and cool to 0 °C.

  • Add 1 M HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate should form. If not, add more diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride.

Protocol 2: In Vitro Monoamine Transporter Binding Assay

This protocol describes a representative radioligand binding assay to determine the affinity of the test compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[2]

Objective: To determine the inhibitory constant (Ki) of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride at hSERT, hDAT, and hNET.

Materials:

  • Cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

  • Test compound: 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride, dissolved in DMSO to create a stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, add in triplicate:

    • Assay buffer

    • Radioligand at a concentration near its Kd value.

    • Test compound at various concentrations (for competition curve) OR buffer (for total binding) OR non-specific inhibitor (for non-specific binding).

    • Cell membranes (protein concentration typically 5-20 µ g/well ).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, washing quickly with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percent specific binding as a function of the log concentration of the test compound.

  • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride represents a novel chemical entity with significant potential for CNS-related research. While direct experimental data remains scarce, this guide provides a robust framework for its investigation by leveraging data from structural analogs. The provided synthetic and analytical protocols offer a starting point for reproducible experimentation. Future research should focus on elucidating the precise pharmacological profile of this compound, including its in vivo efficacy, pharmacokinetic properties, and off-target effects. Such studies will be critical in determining its value as a research tool or a potential therapeutic lead.

References

A comprehensive list of all sources cited within this guide.

  • PubChem. 1-Propanone, 1-(3-chlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1), (2S)-. Available from: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link].

  • ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available from: [Link].

  • Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Available from: [Link].

  • MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available from: [Link].

  • PMC. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Available from: [Link].

  • ResearchGate. 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. Available from: [Link].

  • MDPI. 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. Available from: [Link].

  • ResearchGate. (PDF) Synthesis of cyclobutane analogues. Available from: [Link].

  • Google Patents. WO2019014651A1 - Analogs of cyclobenzaprine and amitryptilene.
  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link].

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 2
1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.